Product packaging for Aminaftone(Cat. No.:CAS No. 14748-94-8)

Aminaftone

Cat. No.: B1664878
CAS No.: 14748-94-8
M. Wt: 309.3 g/mol
InChI Key: YLMPBJUYFTWHKJ-UHFFFAOYSA-N
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Description

Aminaphthone is a member of naphthols.
Aminaftone has been investigated for the treatment of Cockett Syndrome, May-Thurner Syndrome, and Iliac Vein Obstruction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO4 B1664878 Aminaftone CAS No. 14748-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMPBJUYFTWHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163725
Record name 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
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Molecular Weight

309.3 g/mol
Source PubChem
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CAS No.

14748-94-8
Record name 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate)
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Record name 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
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Record name AMINAPHTHONE
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Foundational & Exploratory

Aminaftone's Endothelial Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of aminaftone on endothelial cells. This compound, a derivative of 4-aminobenzoic acid, is clinically utilized for treating capillary disorders and chronic venous insufficiency.[1][2] Its efficacy stems from a multifaceted interaction with the vascular endothelium, primarily by modulating the endothelin-1 (ET-1) synthesis pathway, regulating endothelial permeability, and downregulating the expression of cellular adhesion molecules.[3][4]

Core Mechanism: Inhibition of Endothelin-1 Synthesis

The principal mechanism of this compound's action on endothelial cells is its targeted interference with the production of Endothelin-1 (ET-1), a potent vasoconstrictor peptide deeply implicated in the pathogenesis of various vascular diseases.[1][5] The synthesis of ET-1 is a multi-step process that begins with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.

In vitro studies on human ECV304 endothelial cells have demonstrated that this compound significantly inhibits the production of ET-1 in a concentration-dependent manner, particularly following stimulation with the pro-inflammatory cytokine Interleukin-1beta (IL-1β).[1][3] Crucially, this inhibition occurs at the transcriptional level. This compound interferes with the transcription of the PPET-1 gene, thereby reducing the availability of the precursor molecule for ET-1 synthesis.[1][6] This is a key distinction, as this compound was found to have no influence on the activity of the Endothelin-Converting Enzyme (ECE), which is responsible for the final cleavage of big ET-1 into its active form.[1][3]

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Secretion PPET1_gene PPET-1 Gene mRNA PPET-1 mRNA PPET1_gene->mRNA Transcription PreproET1 Pre-pro-ET-1 mRNA->PreproET1 Translation BigET1 Big ET-1 PreproET1->BigET1 Cleavage ECE ECE BigET1->ECE ET1 Secreted ET-1 ECE->ET1 Conversion This compound This compound This compound->PPET1_gene

Caption: this compound's primary mechanism involves inhibiting the transcription of the PPET-1 gene.

Quantitative Data: Effect on Endothelin-1 Production

The inhibitory effect of this compound on ET-1 production is dose-dependent. The following table summarizes findings from in vitro studies.

Cell LineStimulantThis compound ConcentrationEffect on ET-1 ProductionReference
Human ECV304IL-1β (100 IU/mL)2 µg/mLSignificant Reduction[1][3]
Human ECV304IL-1β (100 IU/mL)4 µg/mLSignificant, Concentration-Dependent Reduction[1][3]
Human ECV304IL-1β (100 IU/mL)6 µg/mLSignificant, Concentration-Dependent Reduction[1][3]

Regulation of Endothelial Permeability and Adhesion

Beyond its effects on ET-1, this compound plays a crucial role in maintaining endothelial barrier integrity and modulating inflammatory responses at the vessel wall.

Stabilization of Endothelial Barrier Function

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that, while crucial for angiogenesis, can also increase vascular permeability by weakening the adhesion between endothelial cells, largely through the degradation of Vascular Endothelial (VE) cadherins.[4][7] this compound has been shown to counteract this effect. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly protected against VEGF-induced permeability.[8] It achieves this by restoring VE-cadherin expression, thereby stabilizing capillary-like structures and strengthening the endothelial barrier.[4][8]

G VEGF VEGF VECadherin VE-Cadherin Junctions VEGF->VECadherin Weakens Permeability Increased Vascular Permeability VECadherin->Permeability Leads to Stabilization Endothelial Stabilization VECadherin->Stabilization Leads to This compound This compound This compound->VECadherin Restores/ Strengthens G Stimuli Inflammatory Stimuli (e.g., IL-1β) Endothelium Endothelial Cell Stimuli->Endothelium AdhesionMolecules Upregulation of E-Selectin & VCAM-1 Endothelium->AdhesionMolecules Leukocyte Leukocyte Adhesion AdhesionMolecules->Leukocyte This compound This compound This compound->AdhesionMolecules DOWNREGULATES

References

Aminaftone: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminaftone is a phlebotropic drug utilized in the management of capillary fragility and chronic venous insufficiency. Its therapeutic effects are primarily attributed to its ability to modulate endothelial cell function, reduce vascular permeability, and downregulate key mediators of inflammation and vasoconstriction. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. While detailed human pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the known aspects of its absorption and metabolism, alongside a robust collection of pharmacodynamic data from in vitro and clinical studies.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, AUC, and half-life, are not well-documented in publicly accessible literature. However, some qualitative information regarding its metabolic fate is available.

Absorption, Metabolism, and Excretion

Following oral administration, this compound is absorbed and subsequently metabolized. One of the known metabolic pathways involves its partial conversion to phthiocol (2-hydroxy-3-methyl-1,4-naphthoquinone)[1]. The elimination of this compound and its metabolites occurs primarily through the kidneys, with excretion into the urine reported to occur over a 72-hour period. The peak excretion rate has been observed at approximately 6 hours post-administration[1].

Table 1: Qualitative Pharmacokinetic Profile of this compound

ParameterDescriptionReference
Metabolism Partially metabolized to phthiocol.[1]
Excretion Route Primarily renal (urine).[1]
Excretion Timeline Eliminated within 72 hours.[1]
Peak Excretion Maximum excretion observed at approximately 6 hours post-administration.[1]

Pharmacodynamics

The primary pharmacodynamic effects of this compound are centered on the vascular endothelium, where it exerts a protective and stabilizing influence. Its mechanisms of action involve the modulation of various signaling molecules that regulate vascular tone, permeability, and inflammation.

Effects on Endothelial Permeability and Capillary Stability

This compound has been shown to counteract increases in vascular permeability induced by agents such as Vascular Endothelial Growth Factor (VEGF). This effect is associated with the preservation of endothelial cell junctions.

Table 2: In Vitro Effects of this compound on Endothelial Permeability

Experimental ModelTreatmentKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)50 ng/ml VEGF for 2h, followed by this compound (1-20 µg/ml) for 6hThis compound significantly decreased VEGF-induced permeability and restored VE-cadherin expression. It also preserved capillary-like structures on Matrigel for up to 48 hours.[2]
Modulation of Vasoactive and Inflammatory Mediators

A key mechanism of this compound is its ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. It also modulates the expression of various adhesion molecules and cytokines involved in vascular inflammation.

Table 3: Effects of this compound on Vasoactive and Inflammatory Molecules

Study TypePopulation/Cell LineThis compound DosageOutcome MeasuresResultsReference
In VitroHuman ECV304 Endothelial Cells2, 4, or 6 µg/mLET-1 concentration, Pre-pro-endothelin-1 (PPET-1) gene expressionDose-dependent reduction in IL-1β-induced ET-1 production and PPET-1 gene expression.[3]
Clinical Trial (Randomized, Open-Label)12 patients with Systemic Sclerosis (SSc)75 mg TID for 12 weeksSoluble E-selectin (sELAM-1), soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1)Significant reduction in serum sELAM-1 and sVCAM-1 concentrations compared to control.[4]
Clinical Trial (Randomized, Double-Blind, Placebo-Controlled)36 patients with Chronic Venous InsufficiencyNot specifiedLimb volume, tibio-tarsal range of motion, quality of lifeSignificant improvement in quality of life and relief from edema, pain, pruritus, and limb heaviness.[5]
Clinical Trial (Feasibility Study)46 patients with Raynaud's Phenomenon75 mg BID for 24 weeksSkin blood perfusion (LASCA), Raynaud's Condition Score (RCS), frequency and duration of attacksProgressive and significant increase in blood perfusion and decrease in RCS, frequency, and duration of attacks up to 12 weeks.[6][7]
Clinical Trial (Randomized, Double-Blind, Placebo-Controlled Pilot Study)12 patients with SSc-related Raynaud's Phenomenon75 mg TID for 12 weeksNumber of Raynaud's attacks, serum ET-1 concentrationsA strong trend in the reduction of Raynaud's attacks and a significant reduction in serum ET-1 levels.[8]

Experimental Protocols

In Vitro Endothelial Permeability Assay[2]
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: Cells were treated with 50 ng/ml of Vascular Endothelial Growth Factor (VEGF) for 2 hours to induce permeability. Subsequently, cells were treated with this compound at concentrations ranging from 1 to 20 µg/ml for 6 hours.

  • Permeability Measurement: The permeability of the HUVEC monolayer was assessed by measuring the passage of a tracer molecule (e.g., FITC-dextran) across the cell layer.

  • VE-Cadherin Expression: The expression of VE-cadherin, a key component of adherens junctions, was analyzed by methods such as Western blotting or immunofluorescence.

  • Capillary-like Structure Assay: HUVECs were seeded on Matrigel, a basement membrane matrix, and treated with this compound. The formation and stability of capillary-like tube structures were observed and quantified over 48 hours.

In Vitro Endothelin-1 Production Assay[3]
  • Cell Line: Human ECV304 endothelial cells.

  • Stimulation: Cells were incubated with interleukin-1beta (IL-1β) at a concentration of 100 IU/mL to stimulate the production of endothelin-1 (ET-1).

  • This compound Treatment: Concurrently with IL-1β stimulation, cells were treated with increasing concentrations of this compound (2, 4, or 6 µg/mL).

  • ET-1 Quantification: ET-1 concentrations in the cell culture supernatants were measured at 3, 6, and 12 hours using an enzyme immunoassay (EIA) kit.

  • Gene Expression Analysis: The gene expression of pre-pro-endothelin-1 (PPET-1), the precursor to ET-1, was analyzed at the same time points using real-time polymerase chain reaction (RT-PCR).

  • Endothelin-Converting Enzyme (ECE) Activity: The activity of ECE, the enzyme that converts pro-ET-1 to active ET-1, was also determined.

Clinical Evaluation of Soluble Adhesion Molecules[4]
  • Study Design: A 12-week, randomized, open-label pilot study.

  • Participants: 24 patients with systemic sclerosis (SSc) were enrolled, with 12 patients in the this compound group and 12 in the control group.

  • Intervention: The treatment group received this compound 75 mg three times daily (TID) in addition to their baseline treatment for Raynaud's phenomenon. The control group continued with their baseline treatment.

  • Data Collection: Blood samples were collected at baseline and after 12 weeks of treatment.

  • Biomarker Analysis: Concentrations of soluble E-selectin adhesion molecule 1 (sELAM-1), soluble vascular cell adhesion molecule 1 (sVCAM-1), and soluble intracellular adhesion molecule 1 (sICAM-1) were measured from serum samples.

  • Statistical Analysis: Analysis of variance for repeated measures with statistical correction was used to compare the changes in adhesion molecule concentrations between the two groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro evaluation.

G cluster_0 Inflammatory/Permeability Stimulus cluster_1 Endothelial Cell cluster_2 This compound Intervention cluster_3 Pathophysiological Outcomes VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R PLC Downstream Signaling (e.g., PLC, PKC) VEGFR->PLC Disruption NFkB NF-κB Pathway IL1R->NFkB VE_Cadherin VE-Cadherin (Adherens Junctions) PLC->VE_Cadherin Disruption PPET1 PPET-1 Gene NFkB->PPET1 Upregulation Adhesion_Molecules Adhesion Molecules (VCAM-1, E-Selectin) NFkB->Adhesion_Molecules Upregulation Increased_Permeability Increased Vascular Permeability VE_Cadherin->Increased_Permeability ET1_prod Endothelin-1 (ET-1) Production PPET1->ET1_prod Vasoconstriction Vasoconstriction ET1_prod->Vasoconstriction Leukocyte_Adhesion Leukocyte Adhesion & Inflammation Adhesion_Molecules->Leukocyte_Adhesion This compound This compound This compound->VE_Cadherin Stabilizes This compound->PPET1 Downregulates This compound->Adhesion_Molecules Downregulates

Caption: this compound's Mechanism of Action on Endothelial Cells.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation Start Culture Endothelial Cells (e.g., HUVECs) Seed Seed cells onto permeable supports or Matrigel Start->Seed Stimulate Induce Permeability (e.g., with VEGF) Seed->Stimulate Treat Treat with this compound (various concentrations) Stimulate->Treat Measure_Perm Measure Permeability (Tracer passage) Treat->Measure_Perm Analyze_Prot Analyze Protein Expression (e.g., VE-Cadherin via Western Blot) Treat->Analyze_Prot Assess_Tubes Assess Capillary-like Tube Formation Treat->Assess_Tubes End Quantify this compound's effect on endothelial barrier function Measure_Perm->End Analyze_Prot->End Assess_Tubes->End

Caption: In Vitro Experimental Workflow for this compound.

Conclusion and Future Directions

This compound demonstrates significant pharmacodynamic activity related to the protection and stabilization of the vascular endothelium. Its mechanisms of action, including the downregulation of endothelin-1 and adhesion molecules, as well as the preservation of endothelial cell junctions, provide a strong rationale for its clinical use in disorders characterized by capillary dysfunction.

However, a notable gap exists in the publicly available literature regarding the detailed quantitative pharmacokinetics of this compound in humans. Future research, including Phase I clinical trials with comprehensive pharmacokinetic profiling, would be invaluable for optimizing dosing regimens and further understanding the clinical pharmacology of this agent. Such studies would provide essential data on its absorption, distribution, metabolism, and excretion, allowing for a more complete characterization of its therapeutic profile. Further well-designed, randomized controlled trials are also needed to expand upon the promising clinical findings in conditions such as Raynaud's phenomenon and chronic venous insufficiency.

References

An In-depth Technical Guide to the Synthesis of Aminaftone and its Chemical Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aminaftone, a vasoprotective agent, and its key chemical precursors. The information presented is collated from established patents and scientific literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the field of drug development.

This compound Synthesis

This compound, chemically known as 2-hydroxy-3-methyl-1,4-naphthohydroquinone-2-p-aminobenzoate, is synthesized through a multi-step process.[1] A modern and efficient synthesis route, designed to utilize non-toxic solvents and reagents under mild conditions, starts from menadione (2-methyl-1,4-naphthoquinone).[2] This process typically involves four main stages: epoxidation, acidification, esterification, and reduction.[2]

Synthesis Pathway

The overall synthesis of this compound from menadione is depicted in the following workflow:

Aminaftone_Synthesis Menadione Menadione (1) Epoxide Epoxide (2) Menadione->Epoxide a) Epoxidation Hydroxynaphthoquinone 2-Hydroxy-3-methyl- 1,4-naphthoquinone (3) Epoxide->Hydroxynaphthoquinone b) Acidification Compound4 Compound (4) Hydroxynaphthoquinone->Compound4 c) Esterification This compound This compound Compound4->this compound d) Reduction

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step a) Epoxidation of Menadione (1) to Epoxide (2) [2]

  • Materials: Menadione, 2 M Sodium Hydroxide (NaOH), 35% Hydrogen Peroxide (H₂O₂), Methanol/Water (4:1 mixture), Ethyl ether, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve menadione (1 equivalent) and 2 M NaOH (0.5 equivalents) in a 4:1 mixture of methanol and water at 0-2°C.

    • After stirring for 10 minutes at this temperature, add 35% hydrogen peroxide (1.5 equivalents).

    • After 30 minutes at 0°C, extract the product with ethyl ether.

    • Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the epoxide as a whitish powder.

Step b) Acidification of Epoxide (2) to 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) [2]

  • Materials: Menadione epoxide, 96% Sulfuric Acid (H₂SO₄), Ethyl ether, Water, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the menadione epoxide (1 equivalent) in 96% sulfuric acid (6 equivalents) to obtain a brilliant dark red solution.

    • Stir the solution at room temperature for 15 minutes.

    • Add water and extract the mixture with ethyl ether.

    • Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Wash the resulting product with water to yield a yellow/green powder.

Step c) Esterification of 2-Hydroxy-3-methyl-1,4-naphthoquinone (3) with 4-Aminobenzoyl Chloride to obtain Compound (4) [2]

  • Materials: 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chloride, Nonpolar organic solvent (e.g., tetrahydrofuran), Base (e.g., triethylamine).

  • Procedure:

    • The esterification is carried out in a nonpolar organic solvent.

    • The molar ratio between the 4-aminobenzoyl chloride and the hydroxynaphthoquinone is typically between 0.8:1 and 2:1.[2]

    • The reaction is performed in the presence of a base, with the molar ratio between the base and the hydroxynaphthoquinone being between 0.7:1 and 1.5:1.[2]

Step d) Reduction of Compound (4) to this compound [2]

  • Materials: Compound (4), Reducing agent (e.g., sodium hydrosulphite), Water.

  • Procedure:

    • React Compound (4) with a reducing agent in water.

    • An alternative patented process describes suspending the intermediate from the esterification step in water within a steel reactor, saturating with nitrogen, and adding a solution of sodium dithionite.[3]

    • The reaction is heated to 60°C for about 30 minutes.[3]

    • The resulting precipitate is filtered, suspended in a sodium hydrosulphite solution, and then washed with water.[3]

    • The final product is dried to yield this compound.[3]

Quantitative Data
StepReactantsReagents/SolventsMolar Ratio (Reactant:Reagent)YieldPurityReference
a) Epoxidation MenadioneNaOH, H₂O₂1 : 0.5 (NaOH), 1 : 1.5 (H₂O₂)91.5%-[2]
b) Acidification Menadione epoxideH₂SO₄1 : 683-93%-[2]
c) Esterification 2-Hydroxy-3-methyl-1,4-naphthoquinone, 4-Aminobenzoyl chlorideBase1 : (0.8-2) (Chloride), 1 : (0.7-1.5) (Base)--[2]
d) Reduction Compound (4)Sodium dithionite1 : 17~80% (final pure product)>98%[3]

Synthesis of Chemical Precursors

The primary precursors for the synthesis of this compound are 4-aminobenzoic acid and a 2-hydroxy-1,4-naphthoquinone derivative.

Synthesis of 4-Aminobenzoic Acid

4-Aminobenzoic acid (PABA) can be prepared through several industrial routes, primarily via the reduction of 4-nitrobenzoic acid or the Hofmann degradation of the monoamide derived from terephthalic acid.[4]

Route 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

A common method involves the catalytic hydrogenation of 4-nitrobenzoic acid.[5]

PABA_Synthesis_1 pNBA 4-Nitrobenzoic Acid PABA 4-Aminobenzoic Acid pNBA->PABA Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid.

Experimental Protocol (Catalytic Hydrogenation): [5]

  • Materials: 4-Nitrobenzoic acid, Sodium hydroxide (NaOH), Pd/C catalyst, Hydrochloric acid (HCl).

  • Procedure:

    • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid using sodium hydroxide.

    • Perform hydrogenation reduction in an autoclave with a Pd/C catalyst under a hydrogen pressure of 2-4 MPa and a temperature of 60-70°C.

    • After the reaction is complete, cool to room temperature and filter to recover the catalyst.

    • Acidify the filtrate with HCl to a pH of 3 to precipitate the 4-aminobenzoic acid.

    • Filter and dry the product.

Quantitative Data (Catalytic Hydrogenation): [5]

ReactantCatalystYieldPurity (HPLC)
4-Nitrobenzoic acidPd/C>96%>99%

Route 2: Hofmann Reaction of 1,4-Phthalic Acid Monomethyl Ester Monoamide [6]

This method involves the reaction of 1,4-phthalic acid monomethyl ester with ammonia to form a monoamide, which is then converted to p-aminobenzoic acid via a Hofmann reaction.[6]

Synthesis of 2-Hydroxy-1,4-naphthoquinone

2-Hydroxy-1,4-naphthoquinone, also known as Lawsone, is another key precursor.[7]

Route 1: Oxidation of 2-Hydroxynaphthalene

A high-yield synthesis involves the oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium catalyst.[8]

Lawsone_Synthesis Hydroxynaphthalene 2-Hydroxynaphthalene Lawsone 2-Hydroxy-1,4-naphthoquinone Hydroxynaphthalene->Lawsone Oxidation (H₂O₂, Vanadium catalyst)

Caption: Synthesis of 2-Hydroxy-1,4-naphthoquinone from 2-Hydroxynaphthalene.

Experimental Protocol (Oxidation): [8]

  • Materials: 2-Hydroxynaphthalene, 28% aqueous Sodium hydroxide (NaOH), Vanadium (V) oxide, Toluene, 35% Hydrogen peroxide (H₂O₂), 35% Hydrochloric acid (HCl).

  • Procedure:

    • To a 28% aqueous NaOH solution, add vanadium (V) oxide, toluene, and 2-hydroxynaphthalene.

    • Add 35% hydrogen peroxide dropwise at 45°C over 4 hours.

    • Add 35% hydrochloric acid dropwise to the reaction solution and cool to 10°C.

    • Collect the precipitated crystals by filtration, wash with water, and air-dry.

Quantitative Data (Oxidation): [8]

ReactantCatalystYieldPurity
2-HydroxynaphthaleneVanadium (V) oxide90%99%

Route 2: Diels-Alder Reaction

Hydroxy-substituted 1,4-naphthoquinones can also be synthesized via a Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone.[9] This one-pot reaction proceeds through decarboxylation and oxidation under mild conditions.[9]

Conclusion

The synthesis of this compound can be achieved through a robust and scalable process with high purity. The precursors, 4-aminobenzoic acid and 2-hydroxy-1,4-naphthoquinone derivatives, are accessible through well-established chemical transformations. The methodologies presented in this guide, supported by quantitative data and clear experimental workflows, provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of this compound and related compounds. Adherence to the detailed protocols and consideration of the reaction parameters are crucial for achieving high yields and purity.

References

Aminaftone's Regulatory Role in Vascular Endothelial Growth Factor (VEGF)-Mediated Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of Aminaftone's role in modulating the effects of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis and vascular permeability. While direct inhibition of the VEGF signaling cascade by this compound has not been explicitly demonstrated, compelling in vitro evidence highlights its ability to counteract VEGF-induced increases in endothelial permeability. This is primarily achieved through the stabilization of endothelial cell junctions by restoring vascular endothelial (VE)-cadherin expression. This document summarizes the key quantitative data from published studies, provides detailed experimental protocols for the pivotal assays cited, and visualizes the involved signaling pathways and experimental workflows using the DOT language for Graphviz. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action on the vascular endothelium, particularly in the context of VEGF-driven pathologies.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that plays a crucial role in both physiological and pathological angiogenesis. By binding to its receptors on endothelial cells, VEGF initiates a signaling cascade that leads to increased vascular permeability, endothelial cell proliferation, migration, and survival. Dysregulation of VEGF signaling is a hallmark of various diseases, including cancer, diabetic retinopathy, and chronic inflammatory conditions.

This compound, a derivative of 4-aminobenzoic acid, has been clinically utilized for its effects on capillary disorders. Recent research has begun to elucidate the molecular mechanisms underlying its therapeutic benefits, with a particular focus on its interaction with the vascular endothelium. This guide delves into the specific role of this compound in regulating the downstream effects of VEGF, particularly its impact on vascular permeability.

Quantitative Data on this compound's Effect on VEGF-Induced Permeability

In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound effectively counteracts the increase in vascular permeability induced by VEGF. The key quantitative findings are summarized in the table below.

ParameterTreatment ConditionsResultReference
VEGF-Induced Vascular Permeability HUVECs treated with 50 ng/ml VEGFSignificant increase in permeability[1][2]
HUVECs pre-treated with this compound (1-20 µg/ml) followed by 50 ng/ml VEGFSignificant decrease in VEGF-induced permeability in a dose-dependent manner[1][2]
VE-Cadherin Expression HUVECs treated with 50 ng/ml VEGFDecreased VE-cadherin expression at cell junctions[1][2]
HUVECs pre-treated with this compound followed by VEGFRestoration of VE-cadherin expression and localization at cell junctions[1][2]
Capillary-like Structure Stability HUVECs on Matrigel treated with VEGFDisruption of capillary-like structures[1][2]
HUVECs on Matrigel pre-treated with this compound (6 hours)Significant preservation of capillary-like structures for up to 48 hours[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments that have elucidated the role of this compound in modulating VEGF-induced effects.

In Vitro Vascular Permeability Assay

This assay is designed to measure the passage of a tracer molecule across a monolayer of endothelial cells grown on a porous membrane, mimicking the in vivo endothelial barrier.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, microporous polycarbonate membrane inserts (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Treatment:

    • The HUVEC monolayers are pre-incubated with varying concentrations of this compound (e.g., 1, 5, 10, 20 µg/ml) or vehicle control in the upper chamber for 6 hours.

    • Following pre-incubation, 50 ng/ml of recombinant human VEGF is added to the upper chamber.

  • Permeability Measurement:

    • A tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.

    • At specified time points (e.g., 30, 60, 120 minutes), aliquots are collected from the lower chamber.

    • The fluorescence intensity of the aliquots is measured using a fluorometer.

  • Data Analysis: The amount of tracer that has passed through the monolayer is calculated and used to determine the permeability coefficient. Results are typically expressed as a percentage of the permeability observed with VEGF treatment alone.

VE-Cadherin Expression and Localization Analysis

This protocol details the assessment of VE-cadherin protein expression and its localization at cell-cell junctions using immunofluorescence microscopy.

  • Cell Culture and Treatment: HUVECs are grown on glass coverslips to confluence. The cells are then treated with vehicle, VEGF (50 ng/ml), and/or this compound at various concentrations as described in the permeability assay.

  • Immunofluorescence Staining:

    • After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • The cells are then incubated with a primary antibody specific for VE-cadherin.

    • Following washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with DAPI.

  • Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The integrity and continuity of VE-cadherin staining at cell-cell junctions are qualitatively and quantitatively assessed.

Matrigel Capillary-like Structure Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix.

  • Assay Setup: A layer of Matrigel® is allowed to polymerize in the wells of a multi-well plate.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells. The cells are pre-treated with this compound for 6 hours before the addition of VEGF (50 ng/ml).

  • Incubation and Imaging: The plates are incubated for a period of up to 48 hours to allow for the formation of capillary-like structures. The networks are photographed at various time points using a phase-contrast microscope.

  • Analysis: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation Src Src VEGFR2->Src Activation PKC PKC PLCg->PKC Activation VE_Cadherin_p Phosphorylated VE-Cadherin PKC->VE_Cadherin_p Phosphorylation Src->VE_Cadherin_p Phosphorylation Permeability Increased Vascular Permeability VE_Cadherin_p->Permeability Junction Disassembly

Caption: VEGF signaling pathway leading to increased vascular permeability.

Aminaftone_Mechanism_of_Action cluster_stimulus Stimulus cluster_drug Intervention cluster_cellular_response Cellular Response VEGF VEGF VE_Cadherin_p VE-Cadherin Phosphorylation VEGF->VE_Cadherin_p This compound This compound This compound->VE_Cadherin_p Inhibits VE_Cadherin_restored Restored VE-Cadherin Expression This compound->VE_Cadherin_restored Permeability Increased Permeability VE_Cadherin_p->Permeability Stabilization Endothelial Barrier Stabilization VE_Cadherin_restored->Stabilization Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HUVEC_culture Culture HUVECs to confluence Aminaftone_pre Pre-treat with this compound (1-20 µg/ml) for 6h HUVEC_culture->Aminaftone_pre VEGF_stim Stimulate with VEGF (50 ng/ml) Aminaftone_pre->VEGF_stim Permeability_assay Permeability Assay (Transwell) VEGF_stim->Permeability_assay VE_Cadherin_assay VE-Cadherin Staining (Immunofluorescence) VEGF_stim->VE_Cadherin_assay Matrigel_assay Capillary Formation (Matrigel) VEGF_stim->Matrigel_assay Data_analysis Quantify Permeability, Junction Integrity, and Tube Formation Permeability_assay->Data_analysis VE_Cadherin_assay->Data_analysis Matrigel_assay->Data_analysis

References

Preclinical Profile of Aminaftone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminaftone is a synthetic derivative of 4-aminobenzoic acid, utilized in clinical practice for the management of vascular disorders, including chronic venous insufficiency and capillary fragility.[1] Its therapeutic efficacy is attributed to its vasoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical studies of this compound in various animal models, focusing on its pharmacological effects, underlying mechanisms of action, and safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Preclinical investigations have elucidated several key mechanisms through which this compound exerts its therapeutic effects. These primarily involve the modulation of endothelial function, reduction of vascular inflammation, and maintenance of vascular integrity.

Downregulation of Endothelin-1 (ET-1)

In vitro studies have demonstrated that this compound significantly inhibits the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-fibrotic peptide implicated in the pathogenesis of various vascular diseases.[2][3] this compound interferes with the transcription of the pre-pro-ET-1 (PPET-1) gene in a dose- and time-dependent manner, leading to a reduction in ET-1 synthesis.[3][4][5] This effect is achieved without influencing the activity of the endothelin-converting enzyme (ECE).[3][5]

cluster_Aminaftone_Action This compound's Inhibition of ET-1 Production PPET1_gene PPET-1 Gene Transcription Transcription PPET1_gene->Transcription PPET1_mRNA PPET-1 mRNA Transcription->PPET1_mRNA Translation Translation PPET1_mRNA->Translation proET1 pro-ET-1 Translation->proET1 ECE ECE proET1->ECE ET1 ET-1 ECE->ET1 Vasoconstriction Vasoconstriction & Pro-fibrotic Effects ET1->Vasoconstriction This compound This compound This compound->Transcription cluster_VEGF_Pathway This compound's Effect on VEGF-Induced Permeability VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR VE_cadherin VE-cadherin (Junction Integrity) VEGFR->VE_cadherin  Degradation Increased_Permeability Increased Vascular Permeability VE_cadherin->Increased_Permeability leads to This compound This compound This compound->VE_cadherin  Restores  Expression cluster_Workflow Experimental Workflow: Monocrotaline-Induced Pulmonary Hypertension Model start Male Wistar Rats induction Induction of PH (60 mg/kg MCT s.c.) start->induction randomization Randomization induction->randomization group1 Control randomization->group1 group2 Monocrotaline (Vehicle) randomization->group2 group3 This compound (30 mg/kg/day) randomization->group3 group4 This compound (150 mg/kg/day) randomization->group4 treatment 5 Weeks Treatment group1->treatment group2->treatment group3->treatment group4->treatment endpoints Endpoints Assessment: - Mortality - Plasma ET-1 - RV Hypertrophy - Pulmonary Artery  Wall Thickness treatment->endpoints

References

Discovery and history of Aminaftone development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery, Development, and Mechanism of Aminaftone

Introduction

This compound (3-Methyl-1,4-dioxo-1,4-dihydro-naphthalen-2-yl 4-amino-benzoate) is a synthetic vasoprotective drug derived from 4-aminobenzoic acid.[1][2] For over three decades, it has been utilized in clinical practice for the treatment of various vascular disorders, primarily capillary fragility and chronic venous insufficiency (CVI).[1][3] Its therapeutic efficacy is rooted in a multi-faceted mechanism of action centered on endothelial protection. This compound modulates the expression of key mediators involved in vasoconstriction, inflammation, and vascular permeability, such as endothelin-1 (ET-1) and cellular adhesion molecules.[1][4] This technical guide provides a comprehensive overview of the history of this compound's development, from its chemical synthesis to its preclinical and clinical evaluation, intended for researchers, scientists, and drug development professionals.

Discovery and Chemical Synthesis

The synthesis of this compound has evolved significantly from its initial descriptions to modern, safer, and more efficient industrial processes.

Historical Synthesis

The first synthesis process for this compound was detailed in U.S. Patent No. 3,639,432.[5] This multi-step method involved the formation of an ester bond between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide.[6] The reaction was conducted in toxic solvents like benzene, followed by a catalytic hydrogenation step under pressure in dioxane to reduce the nitro group to the final amino group.[5][6] The use of hazardous solvents and drastic reaction conditions made this process suboptimal for large-scale industrial production.[6]

Modern Synthesis Process

More recent patents have outlined a refined, safer process for synthesizing this compound, achieving a purity of at least 98% while avoiding toxic reagents and employing mild reaction conditions.[7][8] This improved method generally involves four main steps:

  • Epoxidation: Menadione (2-methyl-1,4-naphthoquinone) is epoxidated to form the corresponding epoxide.

  • Acidification: The epoxide undergoes acidification to yield a hydroxynaphthoquinone intermediate.

  • Esterification: The hydroxynaphthoquinone is esterified with 4-nitrobenzoyl chloride. An earlier version of this improved process used toluene as a solvent and pyridine to drive the reaction.[6]

  • Reduction: The resulting nitro-compound is reduced to the final product, this compound. Modern methods employ a reducing agent like sodium dithionite in water, replacing the catalytic hydrogenation in organic solvents.[7][8]

This updated pathway is more suitable for industrial-scale production, ensuring a high-purity final product free from toxic residues like palladium catalysts.[5][7]

G cluster_synthesis Modern this compound Synthesis Pathway A Menadione (2-methyl-1,4-naphthoquinone) B Epoxide Intermediate A->B 1. Epoxidation C Hydroxynaphthoquinone B->C 2. Acidification D Esterified Nitro-Compound (Nitro-aminaftone) C->D 3. Esterification (with 4-nitrobenzoyl chloride) E This compound (Final Product, Purity >98%) D->E 4. Reduction (e.g., Sodium Dithionite in H2O)

Figure 1: Overview of the modern, multi-step synthesis process for this compound.

Mechanism of Action

This compound exerts its therapeutic effects through several distinct but interconnected molecular mechanisms that collectively contribute to endothelial homeostasis and vascular protection.

Downregulation of Endothelin-1 (ET-1)

A primary mechanism of this compound is its ability to downregulate the production of Endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory peptide.[4] In-vitro studies have demonstrated that this compound interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in a dose- and time-dependent manner.[1][4] By inhibiting the expression of the gene encoding the ET-1 precursor, this compound effectively decreases the final production and secretion of mature ET-1, mitigating its pathological effects on the vasculature.[4][9]

Modulation of Adhesion Molecules and Inflammation

Chronic venous insufficiency and other vasculopathies are characterized by endothelial activation and an over-expression of adhesion molecules.[3] this compound has been shown to counteract this process. Clinical studies in patients with systemic sclerosis revealed that treatment with this compound significantly reduces the serum concentrations of soluble E-selectin (sELAM-1) and soluble vascular cell adhesion molecule-1 (sVCAM-1).[10][11] These molecules are critical for leukocyte adhesion to the endothelium and subsequent migration into tissues, a key step in inflammation.[3] Furthermore, this compound has been reported to interfere with pro-inflammatory cytokines like IL-6 and TGF-β.[1][12]

Reduction of Vascular Permeability

This compound helps to reduce edema by decreasing vascular permeability.[12] Its stabilizing effect on the endothelial barrier is mediated by the modulation of VE-cadherin, a key component of adherens junctions between endothelial cells.[13] In-vitro experiments showed that this compound significantly counteracted VEGF-induced hyperpermeability and restored VE-cadherin expression, thereby preserving the integrity of capillary-like structures.[13]

G cluster_moa This compound's Core Mechanism of Action on Endothelial Cells stimulus Inflammatory Stimuli (e.g., IL-1β, VEGF) ppet1 PPET-1 Gene Transcription stimulus->ppet1 adhesion Adhesion Molecule Expression (VCAM-1, ELAM-1) stimulus->adhesion permeability VE-Cadherin Disruption stimulus->permeability This compound This compound This compound->ppet1 Inhibits This compound->adhesion Inhibits This compound->permeability Restores et1 Endothelin-1 (ET-1) Production ppet1->et1 vasoconstriction Vasoconstriction & Inflammation et1->vasoconstriction adhesion->vasoconstriction edema Increased Permeability & Edema permeability->edema

Figure 2: Signaling pathway illustrating this compound's inhibitory effects.

Preclinical and Pharmacokinetic Profile

This compound has undergone extensive preclinical evaluation, demonstrating a favorable safety and pharmacokinetic profile.

Preclinical Safety and Toxicology

Preclinical safety tests have shown this compound to be well-tolerated across multiple animal species.[1][12] The drug exhibits a wide therapeutic window with no significant toxicity observed even at high doses. The key findings are summarized below.

Table 1: Summary of Preclinical Toxicology Studies

Study Type Species Dose Duration Findings
Acute Toxicity 4 animal species Up to 3 g/kg Single Dose No symptoms of tissue lesions or changes in organ functions.[1][12]
Subacute Toxicity 2 animal species Up to 100 mg/kg 90 days No symptoms of tissue lesions or changes in organ functions.[1][12]
Chronic Toxicity Dogs 50 mg/kg 280 days No significant tissue damage or alterations in organ function.[1][12]

| Mutagenicity & Teratogenicity | N/A | N/A | N/A | No teratogenic or mutagenic effects observed.[1][12] |

Pharmacokinetics

Following oral administration, this compound is partially metabolized to phthiocol.[1][3] The drug and its metabolites are eliminated primarily through urine.

Table 2: Human Pharmacokinetic Parameters of this compound

Parameter Value Description
Route of Administration Oral N/A
Metabolism Partially metabolized to phthiocol.[1][12] N/A
Time to Max. Excretion ~6 hours The point of highest concentration of the drug/metabolites in urine.[1][12]
Elimination Half-Life N/A Data not specified in available literature.

| Total Excretion Time | Within 72 hours | Time for the drug and its metabolites to be cleared via urine.[1][12] |

Key Experimental Protocols

Protocol 4.3.1: In Vitro ET-1 Production Downregulation Assay [4][9]

  • Cell Line: Human ECV304 endothelial cells.

  • Stimulation: Cells are incubated with interleukin-1beta (IL-1β) at 100 IU/mL to induce ET-1 production.

  • Treatment: Concurrently, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL).

  • Incubation: Treated and control cells are incubated for various time points (e.g., 3, 6, and 12 hours).

  • Endpoint Measurement:

    • ET-1 concentrations in the cell supernatant are quantified using an enzyme immunoassay (EIA) kit.

    • Pre-pro-ET-1 (PPET-1) gene expression is analyzed via real-time polymerase chain reaction (RT-PCR).

  • Objective: To determine if this compound reduces ET-1 production by inhibiting its gene transcription.

G cluster_workflow Workflow: In Vitro ET-1 Downregulation Assay A 1. Culture ECV304 Endothelial Cells B 2. Stimulate with IL-1β (100 IU/mL) A->B C 3. Treat with this compound (2, 4, 6 µg/mL) or Control B->C D 4. Incubate (3, 6, 12 hours) C->D E 5. Collect Supernatant & Lyse Cells D->E F 6a. Quantify ET-1 (EIA) E->F Supernatant G 6b. Quantify PPET-1 mRNA (RT-PCR) E->G Cell Lysate G cluster_clinical_trial Logical Flow of a Randomized Clinical Trial A Patient Screening (SSc Diagnosis, Stable Meds) B Baseline Assessment (Measure sELAM-1, sVCAM-1) A->B C Randomization (1:1) B->C D Treatment Arm: This compound 75mg TID + Standard Care C->D Group 1 E Control Arm: Standard Care Only C->E Group 2 F 12-Week Treatment Period D->F E->F G Final Assessment (Remeasure sELAM-1, sVCAM-1) F->G H Statistical Analysis (ANOVA) G->H

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Aminaftone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminaftone is a phlebotropic drug with vasoprotective properties, primarily utilized in the treatment of chronic venous insufficiency and related vascular disorders. Its mechanism of action is principally attributed to the downregulation of endothelin-1 (ET-1) production, a potent vasoconstrictor. These application notes provide a comprehensive overview of the available preclinical data on this compound, focusing on its use in in vivo animal studies. The information is intended to guide researchers in designing and conducting further preclinical investigations.

Data Presentation

Toxicity Data

Preclinical safety evaluations of this compound have been conducted across various animal species, encompassing acute, subacute, and chronic toxicity studies. The following tables summarize the available dosage information from these studies. It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in these preclinical models are not widely available in the public domain.

Acute Toxicity
Species Route of Administration Dosage Observation
Four animal species (not specified)Not specifiedUp to 3 g/kgNo symptoms of tissue lesions or changes in organ functions reported.[1]
Subacute Toxicity
Species Route of Administration Dosage Duration
Two animal species (not specified)Not specifiedUp to 100 mg/kg90 days
Chronic Toxicity
Species Route of Administration Dosage Duration
DogsNot specified50 mg/kg280 days
Efficacy Data in a Disease Model
Monocrotaline-Induced Pulmonary Hypertension Model
Species Route of Administration Dosage Study Duration
Rat (Wistar, male)Admixed with food30 mg/kg/day and 150 mg/kg/day5 weeks

Experimental Protocols

General Guidance for Vehicle Selection in Oral Administration

For oral gavage administration of this compound in rodent studies, the selection of an appropriate vehicle is critical for ensuring consistent delivery and bioavailability. While specific vehicle information for many this compound studies is not detailed in the literature, general principles for vehicle selection for poorly water-soluble compounds can be applied. Common vehicles include:

  • Aqueous solutions/suspensions: Water, saline, or 0.5% carboxymethylcellulose (CMC) are preferred when possible.

  • Oils: Corn oil or other vegetable oils can be used for hydrophobic compounds.

  • Other vehicles: For compounds with challenging solubility, formulations with co-solvents like polyethylene glycol (PEG) 400, or surfactants like Tween 80 may be considered. However, the potential for vehicle-induced physiological effects should be carefully evaluated.

It is recommended to conduct preliminary formulation studies to determine the optimal vehicle for this compound that ensures stability and appropriate dosing accuracy.

Protocol for Monocrotaline-Induced Pulmonary Hypertension Model in Rats

This protocol is based on a study investigating the efficacy of this compound in a rat model of pulmonary hypertension.

Objective: To evaluate the effect of this compound on the development of monocrotaline-induced pulmonary hypertension in rats.

Animal Model:

  • Species: Rat

  • Strain: Wistar

  • Sex: Male

  • Weight: 250-300 g

Materials:

  • This compound

  • Monocrotaline (MCT)

  • Standard rat chow

  • Appropriate animal housing and care facilities

Procedure:

  • Induction of Pulmonary Hypertension:

    • A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.

  • Animal Groups:

    • Control Group: Healthy rats receiving standard chow.

    • MCT Group: Rats receiving a single injection of MCT and standard chow.

    • This compound Low Dose Group: Rats receiving a single injection of MCT and chow admixed with this compound at a dose of 30 mg/kg/day.

    • This compound High Dose Group: Rats receiving a single injection of MCT and chow admixed with this compound at a dose of 150 mg/kg/day.

  • Dosing:

    • This compound is administered by admixing it with the powdered standard rat chow. The concentration of this compound in the feed should be calculated based on the average daily food consumption of the rats to achieve the target daily dosage.

  • Study Duration:

    • The study is conducted for 5 weeks.

  • Endpoint Evaluation:

    • Mortality: Monitored daily.

    • Hemodynamic Parameters: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy: Assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

    • Histopathology: Examination of lung and heart tissues for vascular remodeling and hypertrophy.

    • Biomarkers: Measurement of plasma endothelin-1 (ET-1) levels.

Mandatory Visualizations

Signaling Pathway of this compound's Effect on Endothelin-1 Production

Aminaftone_ET1_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Endothelial Cell IL-1β IL-1β IL-1β_Receptor IL-1β Receptor IL-1β->IL-1β_Receptor Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) IL-1β_Receptor->Transcription_Factors Activates PPET-1_Gene PPET-1 Gene (EDN1) Transcription_Factors->PPET-1_Gene Promotes Transcription Pre-pro-ET-1 Pre-pro-ET-1 PPET-1_Gene->Pre-pro-ET-1 Transcription & Translation Big_ET-1 Big ET-1 Pre-pro-ET-1->Big_ET-1 Cleavage ECE Endothelin Converting Enzyme (ECE) Big_ET-1->ECE ET-1 Endothelin-1 (ET-1) ECE->ET-1 Cleavage This compound This compound This compound->PPET-1_Gene Inhibits Transcription

Caption: this compound's mechanism of action on ET-1 production.

Experimental Workflow for Monocrotaline-Induced Pulmonary Hypertension Study

Experimental_Workflow start Start: Male Wistar Rats (250-300g) induction Day 0: Induce PH (60 mg/kg Monocrotaline s.c.) start->induction grouping Randomize into 4 Groups: - Control - MCT - MCT + this compound (30 mg/kg/day) - MCT + this compound (150 mg/kg/day) induction->grouping treatment Day 1 to Day 35 (5 Weeks): Administer this compound admixed with food grouping->treatment monitoring Daily Monitoring: - Mortality - Clinical Signs treatment->monitoring endpoints Week 5: Endpoint Evaluation - Hemodynamics (RVSP, mPAP) - Right Ventricular Hypertrophy (RV/LV+S) - Histopathology (Lung, Heart) - Plasma ET-1 Levels treatment->endpoints end End of Study endpoints->end

Caption: Workflow for the this compound efficacy study.

References

Application Notes and Protocols: Aminaftone in a Rat Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1] The monocrotaline (MCT)-induced PH model in rats is a widely utilized and reproducible preclinical model for studying the pathophysiology of PH and for evaluating novel therapeutic agents.[2][3] Aminaftone, a derivative of 4-aminobenzoic acid, has demonstrated therapeutic potential by down-regulating the production of endothelin-1 (ET-1), a potent vasoconstrictor and key mediator in the pathogenesis of PH.[4][5] These application notes provide detailed protocols for utilizing this compound in a rat model of MCT-induced pulmonary hypertension.

Mechanism of Action of this compound in Pulmonary Hypertension

This compound exerts its effects by interfering with the endothelin-1 signaling pathway. It has been shown to down-regulate the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to a reduction in the synthesis and subsequent release of mature ET-1.[4][5][6] This reduction in circulating ET-1 levels helps to mitigate its downstream effects, which include potent vasoconstriction, smooth muscle cell proliferation, and fibrosis, all of which contribute to the vascular remodeling seen in pulmonary hypertension.[7][8]

Aminaftone_Mechanism cluster_EndothelialCell Endothelial Cell cluster_VascularEffects Vascular Smooth Muscle Cell PPET1_gene PPET-1 Gene PPET1_mRNA PPET-1 mRNA PPET1_gene->PPET1_mRNA Transcription Pre_pro_ET1 Pre-pro-ET-1 PPET1_mRNA->Pre_pro_ET1 Translation ET1 Endothelin-1 (ET-1) Pre_pro_ET1->ET1 Cleavage ET_A_Receptor ET-A Receptor ET1->ET_A_Receptor Binds to This compound This compound This compound->PPET1_gene Inhibits Transcription Vasoconstriction Vasoconstriction ET_A_Receptor->Vasoconstriction Proliferation Proliferation ET_A_Receptor->Proliferation Fibrosis Fibrosis ET_A_Receptor->Fibrosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Induction of Pulmonary Hypertension in Rats

The monocrotaline (MCT) model is a well-established method for inducing PH in rats.[2][3]

Materials:

  • Male Wistar rats (or Sprague-Dawley), 180-200g

  • Monocrotaline (MCT) powder

  • 0.5 N HCl

  • 0.5 N NaOH

  • Sterile water for injection

  • Syringes and needles (25-27G)

Protocol:

  • Prepare the MCT solution: Dissolve MCT powder in 0.5 N HCl to a concentration of 200 mg/mL.[9]

  • Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.[9]

  • Dilute the neutralized solution with sterile water to a final concentration of 60 mg/mL.[9]

  • Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight to each rat.[1][9]

  • House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Monitor the animals daily for signs of distress. The development of PH typically occurs over 3-4 weeks.[3][10]

This compound Administration

Materials:

  • This compound

  • Appropriate vehicle for oral administration (e.g., sterile water, saline, or as specified by the manufacturer)

  • Oral gavage needles

Protocol:

  • Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., for doses of 30 mg/kg/day and 150 mg/kg/day).

  • Begin this compound administration at a predetermined time point post-MCT injection (e.g., day 1 or day 14 for therapeutic intervention studies).

  • Administer the prepared this compound solution orally once daily via gavage.

  • A control group should receive the vehicle alone.

  • Continue daily administration for the duration of the study (e.g., 5 weeks).

Hemodynamic Assessment

Right heart catheterization is the gold standard for measuring pulmonary artery pressure.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Pressure transducer and recording system

  • Catheter (e.g., polyethylene tubing or a miniature micromanometer pressure catheter)

  • Surgical instruments

Protocol:

  • Anesthetize the rat.[11]

  • Secure the animal in a supine position.

  • Perform a surgical cut-down to expose the right internal jugular vein.[11]

  • Carefully insert the catheter into the jugular vein and advance it through the right atrium and right ventricle, into the pulmonary artery.[11]

  • Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[10][12]

  • After recording, euthanize the animal for tissue collection.

Assessment of Right Ventricular Hypertrophy (Fulton Index)

The Fulton Index is a reliable method for quantifying right ventricular hypertrophy.[7][11]

Materials:

  • Surgical scissors and forceps

  • Analytical balance

Protocol:

  • Following euthanasia, carefully excise the heart.

  • Separate the atria from the ventricles.[11]

  • Dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[11]

  • Weigh the RV and the LV+S separately.

  • Calculate the Fulton Index using the formula: Fulton Index = RV / (LV + S) .[11][13][14] An increased ratio indicates right ventricular hypertrophy.

Histological Analysis of Pulmonary Arteries

Histological examination is crucial for assessing vascular remodeling.

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Masson's Trichrome stain kit

Protocol:

  • Perfuse the lungs with saline, followed by 10% neutral buffered formalin.

  • Excise the lungs and immerse them in formalin for fixation.

  • Process the fixed lung tissue and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for the cytoplasm and extracellular matrix (pink).[15] This allows for the assessment of medial wall thickness and luminal occlusion.

  • Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue/green), muscle (red), and cytoplasm (pink).[16][17][18] It is particularly useful for assessing fibrosis in the pulmonary vasculature. Follow the manufacturer's protocol for the staining procedure.

  • Dehydrate, clear, and mount the stained sections.

  • Examine the slides under a microscope and perform morphometric analysis to quantify vascular remodeling.

Experimental Workflow

Experimental_Workflow cluster_Induction PH Induction cluster_Treatment Treatment Period cluster_Analysis Endpoint Analysis MCT_Injection Day 0: Monocrotaline (60 mg/kg, s.c.) Injection in Rats Aminaftone_Admin Daily Oral Administration: - Vehicle Control - this compound (30 mg/kg) - this compound (150 mg/kg) MCT_Injection->Aminaftone_Admin Begin Treatment Hemodynamics Week 5: Hemodynamic Measurement (RVSP, mPAP) Aminaftone_Admin->Hemodynamics 5 Weeks Euthanasia Euthanasia and Tissue Collection Hemodynamics->Euthanasia RVH_Analysis Right Ventricular Hypertrophy (Fulton Index) Euthanasia->RVH_Analysis Histology Pulmonary Artery Histology (H&E, Masson's Trichrome) Euthanasia->Histology Biomarkers Plasma Biomarker Analysis (e.g., ET-1 levels) Euthanasia->Biomarkers

Figure 2: General experimental workflow for studying this compound in MCT-induced PH in rats.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a rat model of MCT-induced pulmonary hypertension. The values are representative and may vary based on specific experimental conditions.

Table 1: Hemodynamic Parameters

GroupRight Ventricular Systolic Pressure (RVSP) (mmHg)
Control25 - 30
MCT + Vehicle41 - 52
MCT + this compound (30 mg/kg)Reduced vs. MCT + Vehicle
MCT + this compound (150 mg/kg)Significantly Reduced vs. MCT + Vehicle

Data based on typical ranges found in literature.[10][19]

Table 2: Right Ventricular Hypertrophy

GroupFulton Index (RV / (LV+S))
Control~0.25 - 0.30
MCT + Vehicle~0.50 - 0.60
MCT + this compound (30 mg/kg)Reduced vs. MCT + Vehicle
MCT + this compound (150 mg/kg)Significantly Reduced vs. MCT + Vehicle

Data based on typical ranges found in literature.[11]

Table 3: Biomarker Levels

GroupPlasma Endothelin-1 (ET-1) Concentration
ControlBaseline Levels
MCT + VehicleSignificantly Increased
MCT + this compound (30 mg/kg)Reduced vs. MCT + Vehicle
MCT + this compound (150 mg/kg)Significantly Reduced vs. MCT + Vehicle

Qualitative representation based on the known mechanism of this compound.[4]

Table 4: Survival Rate

GroupSurvival Rate (%)
Control100
MCT + VehicleDecreased
MCT + this compound (30 mg/kg)Significantly Higher than MCT + Vehicle
MCT + this compound (150 mg/kg)Significantly Higher than MCT + Vehicle

Qualitative representation based on published findings.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the therapeutic effects of this compound in a rat model of monocrotaline-induced pulmonary hypertension. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the potential of this compound as a novel treatment for this debilitating disease.

References

Application of Aminaftone in Systemic Sclerosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by endothelial dysfunction, immune dysregulation, and widespread fibrosis of the skin and internal organs. The vasculopathy in SSc often manifests as Raynaud's phenomenon and can lead to severe complications such as digital ulcers and pulmonary arterial hypertension. Aminaftone, a derivative of 4-aminobenzoic acid, has emerged as a promising therapeutic agent for targeting the vascular component of SSc. This document provides detailed application notes and protocols for researchers investigating the utility of this compound in SSc research, summarizing key findings and methodologies from preclinical and clinical studies.

Mechanism of Action

This compound exerts its effects primarily through the modulation of endothelial cell function. Its proposed mechanisms of action in the context of systemic sclerosis include:

  • Downregulation of Endothelin-1 (ET-1): this compound has been shown to inhibit the production of ET-1, a potent vasoconstrictor and profibrotic mediator that is upregulated in SSc. This effect is achieved by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][2]

  • Reduction of Soluble Adhesion Molecules: The drug is associated with a decrease in the serum levels of soluble E-selectin (sELAM-1) and soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), which are markers of endothelial activation and are involved in the inflammatory processes of SSc.[3]

  • Improvement of Microvascular Perfusion: Clinical studies have demonstrated that this compound can improve peripheral blood perfusion, likely as a consequence of its effects on endothelial function and vasodilation.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on the use of this compound in patients with systemic sclerosis.

Table 1: Clinical Efficacy of this compound in Systemic Sclerosis

StudyNumber of PatientsTreatment GroupControl GroupDurationKey Findings
Parisi S, et al. 2015[4][5]108Standard of Care + this compound (57 patients)Standard of Care (51 patients)48 weeksStatistically significant reduction in the number of Raynaud's phenomenon (RP) attacks (p=0.02), Raynaud's Condition Score (RCS) (p=0.04), and pain VAS (p=0.04) in the this compound group compared to the control group.
Santaniello A, et al. 2013[6]23This compound 75 mg TID (12 patients)Placebo (11 patients)12 weeksTrend towards reduction in the number of RP attacks (p=0.06). Significant reduction in serum ET-1 concentrations in the this compound group compared to placebo (p=0.02).

Table 2: Effect of this compound on Soluble Adhesion Molecules in Systemic Sclerosis

StudyBiomarkerBaseline (this compound Group)12 Weeks (this compound Group)Baseline (Control Group)12 Weeks (Control Group)P-value
Scorza R, et al. 2008[3]sELAM-1 (pg/mL)17.0 ± 7.811.9 ± 9.020.3 ± 9.920.4 ± 10.5< 0.05
sVCAM-1 (ng/mL)51.2 ± 12.940.8 ± 13.856.8 ± 49.662.7 ± 40.6< 0.05
sICAM-1 (ng/mL)-No significant change-No significant changeNS

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of this compound in the context of systemic sclerosis.

In Vitro Protocol 1: Effect of this compound on Endothelin-1 Production by Endothelial Cells

This protocol is adapted from Scorza R, et al. 2008.[1][2][7]

Objective: To determine the in vitro effect of this compound on the production of Endothelin-1 (ET-1) by human endothelial cells stimulated with Interleukin-1β (IL-1β).

Materials:

  • Human endothelial cell line (e.g., ECV304)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IL-1β

  • This compound

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kit for human ET-1

  • RNA extraction kit

  • qRT-PCR reagents for pre-pro-endothelin-1 (PPET-1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture human endothelial cells in appropriate medium until they reach 80-90% confluency.

  • Cell Stimulation and Treatment:

    • Seed the cells in 24-well plates at a suitable density.

    • After 24 hours, replace the medium with fresh medium containing 100 IU/mL of IL-1β to stimulate ET-1 production.

    • Concurrently, treat the cells with increasing concentrations of this compound (e.g., 2, 4, and 6 µg/mL). Include a vehicle control (the solvent used to dissolve this compound).

    • Incubate the cells for different time points (e.g., 3, 6, and 12 hours).

  • Supernatant Collection: At each time point, collect the cell culture supernatants and store them at -80°C for ET-1 measurement.

  • ET-1 Quantification: Measure the concentration of ET-1 in the collected supernatants using a commercially available EIA kit according to the manufacturer's instructions.

  • RNA Extraction and qRT-PCR:

    • At each time point, lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative gene expression of PPET-1 using qRT-PCR, normalized to the expression of a housekeeping gene.

Expected Outcome: this compound is expected to cause a dose- and time-dependent decrease in both the secretion of ET-1 protein and the expression of PPET-1 mRNA in IL-1β-stimulated endothelial cells.

In Vitro Protocol 2: Investigating the Antifibrotic Effects of this compound on Dermal Fibroblasts

Objective: To assess the potential direct antifibrotic effects of this compound on human dermal fibroblasts.

Materials:

  • Primary human dermal fibroblasts isolated from healthy donors or SSc patients

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Transforming Growth Factor-β1 (TGF-β1)

  • This compound

  • Reagents for collagen quantification (e.g., Sircol Collagen Assay)

  • Antibodies for Western blotting (e.g., anti-collagen type I, anti-α-SMA)

  • qRT-PCR reagents for fibrotic markers (e.g., COL1A1, ACTA2, CTGF)

Procedure:

  • Fibroblast Culture: Culture human dermal fibroblasts in appropriate medium.

  • Induction of Fibrotic Phenotype and Treatment:

    • Seed fibroblasts in 6-well plates.

    • Once confluent, starve the cells in serum-free medium for 24 hours.

    • Stimulate the cells with a profibrotic agent, such as TGF-β1 (e.g., 10 ng/mL), to induce a myofibroblast phenotype and increase collagen production.[8][9]

    • Simultaneously treat the cells with various concentrations of this compound.

    • Incubate for 24-48 hours.

  • Analysis of Collagen Production:

    • Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using an assay like the Sircol Collagen Assay.

    • Western Blotting: Analyze the protein expression of collagen type I and α-smooth muscle actin (α-SMA) in cell lysates.

  • Gene Expression Analysis:

    • Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key fibrotic genes such as COL1A1 (collagen type I alpha 1), ACTA2 (alpha-smooth muscle actin), and CTGF (connective tissue growth factor).

Expected Outcome: If this compound has direct antifibrotic properties, it would be expected to reduce the TGF-β1-induced increase in collagen production and the expression of fibrotic markers in dermal fibroblasts.

In Vivo Protocol: Evaluation of this compound in a Bleomycin-Induced Scleroderma Mouse Model

This protocol is a proposed methodology based on established protocols for the bleomycin-induced scleroderma model.[10][11][12]

Objective: To evaluate the efficacy of this compound in preventing or treating skin fibrosis in a mouse model of scleroderma.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Bleomycin

  • This compound

  • Saline solution

  • Tools for subcutaneous injections

  • Skin calipers or high-frequency ultrasound for measuring skin thickness

  • Hydroxyproline assay kit

  • Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

  • Induction of Scleroderma:

    • Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into a defined area on the shaved backs of the mice for a period of 3-4 weeks.[12] A control group should receive saline injections.

  • This compound Administration:

    • Prophylactic Treatment: Start daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) one day before the first bleomycin injection and continue throughout the study.

    • Therapeutic Treatment: Begin this compound administration after a certain period of bleomycin injections (e.g., 2 weeks) to assess its effect on established fibrosis.

    • The optimal dose of this compound for mice would need to be determined through dose-ranging studies. A vehicle control group for this compound should be included.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for changes in body weight and skin appearance.

    • Measure skin thickness at the injection site weekly using calipers or ultrasound.

    • At the end of the study, euthanize the mice and collect skin biopsies from the treated area.

  • Assessment of Fibrosis:

    • Histology: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.

    • Hydroxyproline Assay: Quantify the total collagen content in skin biopsies using a hydroxyproline assay.

Expected Outcome: Effective treatment with this compound would be expected to result in reduced skin thickening, decreased collagen deposition (as assessed by histology and hydroxyproline content) compared to the bleomycin-only treated group.

Mandatory Visualizations

Aminaftone_Mechanism_of_Action cluster_SSc_Pathology Systemic Sclerosis Pathology cluster_Aminaftone_Action This compound's Therapeutic Action Endothelial_Dysfunction Endothelial Dysfunction Increased_ET1 Increased Endothelin-1 Endothelial_Dysfunction->Increased_ET1 Increased_Adhesion_Molecules Increased Adhesion Molecules (sELAM-1, sVCAM-1) Endothelial_Dysfunction->Increased_Adhesion_Molecules Vasoconstriction Vasoconstriction Increased_ET1->Vasoconstriction Fibrosis Fibrosis Increased_ET1->Fibrosis Inflammation Inflammation Increased_Adhesion_Molecules->Inflammation Vasoconstriction->Inflammation Inflammation->Fibrosis This compound This compound Inhibition_ET1_Transcription Inhibits PPET-1 Transcription This compound->Inhibition_ET1_Transcription Reduced_Adhesion_Molecules Reduces Soluble Adhesion Molecules This compound->Reduced_Adhesion_Molecules Inhibition_ET1_Transcription->Increased_ET1 Inhibits Reduced_Adhesion_Molecules->Increased_Adhesion_Molecules Reduces

Caption: Mechanism of this compound in Systemic Sclerosis.

In_Vitro_Workflow_ET1 start Culture Endothelial Cells stimulate Stimulate with IL-1β start->stimulate treat Treat with this compound (various concentrations & time points) stimulate->treat collect Collect Supernatants & Cell Lysates treat->collect analyze Analyze ET-1 (EIA) & PPET-1 mRNA (qRT-PCR) collect->analyze In_Vivo_Workflow_Bleomycin cluster_Induction Scleroderma Induction cluster_Treatment Treatment Regimen cluster_Analysis Endpoint Analysis Bleomycin_Injection Daily Subcutaneous Bleomycin Injections Skin_Thickness Measure Skin Thickness Bleomycin_Injection->Skin_Thickness Aminaftone_Admin Daily this compound Administration Aminaftone_Admin->Skin_Thickness Histology Histology (Masson's Trichrome) Skin_Thickness->Histology Hydroxyproline Hydroxyproline Assay Skin_Thickness->Hydroxyproline

References

Application Note & Protocol: In Vitro Assay for Measuring Aminaftone's Effect on Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminaftone is a drug used to treat capillary fragility and abnormal bleeding. Beyond its effects on vascular integrity, recent studies suggest that this compound possesses anti-inflammatory properties. A key aspect of inflammation is the production of signaling molecules called cytokines. Pro-inflammatory cytokines, when overproduced, can contribute to a variety of diseases. This compound is thought to exert some of its therapeutic effects by modulating the expression of these cytokines.

This document provides a detailed protocol for an in vitro assay to quantify the effect of this compound on the expression of key pro-inflammatory cytokines. The primary mechanism explored is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1] This assay is crucial for researchers investigating the anti-inflammatory potential of this compound and similar compounds.

Proposed Signaling Pathway of this compound

This compound is hypothesized to inhibit the activation of the NF-κB pathway. In a typical inflammatory response, stimuli like Tumor Necrosis Factor-alpha (TNF-α) bind to their receptors, initiating a cascade that leads to the activation of the IκB kinase (IKK) complex.[2][3] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[2] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3] this compound is thought to interfere with this cascade, possibly by inhibiting IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases IkBa_p IκBα-P (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) DNA->Cytokines Transcription

Diagram 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following workflow provides a high-level overview of the protocol. The process begins with culturing a suitable cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to produce cytokines in response to inflammatory stimuli.[5][6] The cells are then pre-treated with varying concentrations of this compound before being stimulated with TNF-α to induce an inflammatory response. Following incubation, both the cell culture supernatant and the cells themselves are harvested for analysis. The supernatant is used to quantify secreted cytokine proteins via an Enzyme-Linked Immunosorbent Assay (ELISA), while the cells are lysed to extract RNA for measuring cytokine gene expression by Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

G cluster_analysis Data Analysis A 1. Cell Culture (e.g., HUVECs) B 2. Pre-treatment with this compound (Dose-Response) A->B C 3. Stimulation with TNF-α B->C D 4. Incubation C->D E 5. Harvest Supernatant & Cells D->E F Quantify Secreted Cytokines (ELISA) E->F Supernatant G Measure Cytokine mRNA (RT-qPCR) E->G Cells

Diagram 2: High-level experimental workflow for the in vitro assay.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol details the steps for culturing HUVECs and treating them with this compound and TNF-α.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)[7][8]

  • Endothelial Cell Growth Medium (e.g., EGM-2)[7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution[8]

  • 6-well tissue culture plates

  • This compound (stock solution prepared in DMSO)

  • Recombinant Human TNF-α (stock solution prepared in sterile water)

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture HUVECs in T-75 flasks until they reach 80-90% confluency.[9] Wash the cells with PBS, and detach them using Trypsin-EDTA.[7] Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh Endothelial Cell Growth Medium. Seed the cells into 6-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose). Remove the medium from the cells and replace it with the this compound-containing medium or vehicle control. Incubate for 1-2 hours.

  • TNF-α Stimulation: Following pre-treatment, add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.[11]

  • Incubation: Return the plates to the incubator for a specified period. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typically sufficient. For secreted protein analysis (ELISA), a 12-24 hour incubation is recommended.[12]

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant from each well into separate microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to new tubes and store at -80°C until the ELISA is performed.

    • Cells: Wash the remaining cells in the wells twice with cold PBS. Add RNA lysis buffer directly to the wells to lyse the cells for RNA extraction.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol describes the use of a sandwich ELISA to measure the concentration of cytokines (e.g., IL-6, IL-8, MCP-1) in the collected cell culture supernatants.

Materials:

  • ELISA kits for human IL-6, IL-8, and MCP-1

  • Harvested cell culture supernatants

  • 96-well ELISA plates

  • Wash buffer (provided in the kit)

  • Detection antibody (provided in the kit)

  • Substrate solution (e.g., TMB, provided in the kit)

  • Stop solution (provided in the kit)

  • Plate reader

Procedure:

  • Plate Preparation: Coat a 96-well plate with the capture antibody specific for the cytokine of interest, as per the manufacturer's instructions. Wash the plate several times with wash buffer.

  • Sample and Standard Incubation: Add the collected supernatants (diluted if necessary) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for the time specified in the kit protocol (usually 1-2 hours at room temperature).

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate as recommended.

  • Enzyme Conjugate: Wash the plate again and add the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate.

  • Substrate Development: After a final wash, add the substrate solution to the wells. A color change will occur.

  • Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.

Protocol 3: Analysis of Cytokine Gene Expression by RT-qPCR

This protocol outlines the steps for measuring the relative mRNA levels of cytokine genes in the treated cells.

Materials:

  • RNA extraction kit

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (IL-6, IL-8, MCP-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit, following the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene in a qPCR plate.

  • Thermal Cycling: Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on TNF-α-induced Cytokine Secretion (ELISA Data)

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)MCP-1 (pg/mL)
Unstimulated ControlBaselineBaselineBaseline
TNF-α (10 ng/mL)HighHighHigh
TNF-α + this compound (1 µM)ReducedReducedReduced
TNF-α + this compound (10 µM)Further ReducedFurther ReducedFurther Reduced
TNF-α + this compound (50 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α + this compound (100 µM)Strongly ReducedStrongly ReducedStrongly Reduced
Vehicle ControlHighHighHigh
Values are represented as relative changes and should be replaced with actual mean ± SD from experimental replicates.

Table 2: Effect of this compound on TNF-α-induced Cytokine Gene Expression (RT-qPCR Data)

Treatment GroupIL-6 mRNA (Fold Change)IL-8 mRNA (Fold Change)MCP-1 mRNA (Fold Change)
Unstimulated Control1.01.01.0
TNF-α (10 ng/mL)>50>50>50
TNF-α + this compound (1 µM)ReducedReducedReduced
TNF-α + this compound (10 µM)Further ReducedFurther ReducedFurther Reduced
TNF-α + this compound (50 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α + this compound (100 µM)Strongly ReducedStrongly ReducedStrongly Reduced
Vehicle Control>50>50>50
Fold change is relative to the unstimulated control and normalized to a housekeeping gene. Values are illustrative and should be replaced with actual experimental data.

This application note provides a comprehensive set of protocols to assess the anti-inflammatory effects of this compound by measuring its impact on cytokine expression in an in vitro model. The combination of ELISA and RT-qPCR allows for a thorough analysis of both protein secretion and gene expression, providing robust data for researchers in drug development and inflammatory disease research. The described assays can be adapted to test other compounds or different cell types relevant to specific inflammatory conditions.

References

Application Notes and Protocols for Aminaftone Administration in Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys. The pathology involves complex mechanisms, including endothelial dysfunction, inflammation, and fibrosis. Aminaftone, a drug known for its vasoprotective properties, has been suggested as a potential therapeutic agent for microvascular complications. Its mechanism of action involves the downregulation of vasoconstrictor molecules like endothelin-1 (ET-1) and pro-inflammatory and pro-fibrotic cytokines, including Transforming Growth Factor-beta (TGF-β).[1] These pathways are critically implicated in the pathogenesis of diabetic nephropathy.[2][3][4]

These application notes provide a summary of the current, albeit limited, clinical data on this compound for diabetic nephropathy and present a detailed, proposed experimental protocol for evaluating its efficacy in a preclinical animal model.

Quantitative Data Summary

Currently, published data on this compound in controlled animal models of diabetic nephropathy is scarce. However, a case report in a patient with type 1 diabetes and albuminuria demonstrated a significant reduction in urinary albumin excretion after two months of treatment with this compound.[1]

Table 1: Clinical Effects of this compound in a Patient with Type 1 Diabetes and Albuminuria [1]

ParameterBaselineAfter 2 Months of this compound (150 mg/day)
Microalbuminuria (mg/L)487.198.3
Arterial Blood Pressure (mmHg)140/85130/80

Proposed Experimental Protocol: this compound in Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This protocol outlines a proposed study to investigate the therapeutic potential of this compound in a well-established rodent model of type 1 diabetic nephropathy induced by streptozotocin (STZ).

Animal Model and Diabetes Induction
  • Animal Strain: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Induction of Diabetes:

    • Fast the rats for 12-16 hours with free access to water.[5][6]

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Induce diabetes with a single intraperitoneal (i.p.) injection of STZ at a dose of 45-60 mg/kg body weight.[5][6][7]

    • To prevent fatal hypoglycemia, provide the animals with 5% sucrose water for the first 24 hours post-STZ injection.[6]

    • Confirm diabetes 72 hours after STZ injection by measuring fasting blood glucose from a tail vein blood sample. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[5]

Experimental Groups and Treatment
  • Divide the diabetic rats into the following groups (n=8-10 per group):

    • Diabetic Control Group: Receives the vehicle (e.g., normal saline or carboxymethyl cellulose) orally once daily.

    • This compound Treatment Group (Low Dose): Receives a low dose of this compound (e.g., 30 mg/kg) orally once daily.

    • This compound Treatment Group (High Dose): Receives a high dose of this compound (e.g., 150 mg/kg) orally once daily.

    • Positive Control Group (Optional): Receives a standard-of-care drug like an ACE inhibitor (e.g., Enalapril).

  • Include a Non-diabetic Control Group that receives only the vehicle.

  • The treatment duration should be for a minimum of 8 weeks to allow for the development of diabetic nephropathy.

Key Experimental Assessments
  • Body Weight and Blood Glucose: Monitor weekly.

  • 24-hour Urine Collection: At baseline and every 4 weeks, house the rats in metabolic cages for 24-hour urine collection.[8] Measure urine volume.

  • Urinary Albumin Excretion (UAE): Determine the albumin concentration in the 24-hour urine samples using a rat-specific albumin ELISA kit.[9][10] Calculate the total 24-hour UAE.

  • Glomerular Filtration Rate (GFR): At the end of the study, measure GFR using inulin or creatinine clearance.[11][12][13][14]

  • Serum Analysis: At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

  • At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 4% paraformaldehyde.

  • Embed the kidneys in paraffin and prepare 4-µm sections.

  • Perform the following staining:

    • Hematoxylin and Eosin (H&E): To assess general renal morphology, including tubular dilation and cellular infiltration.[15]

    • Periodic acid-Schiff (PAS): To evaluate glomerular basement membrane thickening and mesangial matrix expansion.[16]

    • Masson's Trichrome or Sirius Red: To quantify tubulointerstitial fibrosis by staining collagen deposition.[15]

  • From the kidney cortex, extract RNA and protein to analyze the expression of key molecules in the pathogenic pathways:

    • Quantitative PCR (qPCR): To measure mRNA levels of Tgfb1, Edn1 (ET-1), Col1a1 (Collagen I), and inflammatory markers like Tnf (TNF-α) and Il6 (IL-6).

    • Western Blot or ELISA: To quantify the protein levels of TGF-β1, ET-1, and collagen.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The therapeutic rationale for using this compound in diabetic nephropathy is based on its potential to interfere with key signaling pathways that drive renal damage.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGFBR2 TGF-βRII TGF-β1->TGFBR2 TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (Fibronectin, Collagen) Smad_complex->Gene_Transcription Translocation

Caption: TGF-β signaling pathway in renal fibrosis.

Endothelin_1_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_mesangial Mesangial Cell prepro_ET1 Prepro-ET-1 pro_ET1 Pro-ET-1 prepro_ET1->pro_ET1 ET1 Endothelin-1 (ET-1) pro_ET1->ET1 ECE ETAR ET-A Receptor ET1->ETAR Binding PLC PLC ETAR->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Proliferation, ECM production) Ca_PKC->Cellular_Response

Caption: Endothelin-1 signaling in mesangial cells.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Final Analysis Animal_Acclimatization Animal Acclimatization (1 week) Diabetes_Induction Diabetes Induction (STZ) & Confirmation Animal_Acclimatization->Diabetes_Induction Grouping Randomization into Experimental Groups Diabetes_Induction->Grouping Daily_Treatment Daily Oral Gavage (8 weeks) Grouping->Daily_Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Daily_Treatment->Monitoring Urine_Collection 24h Urine Collection (Weeks 0, 4, 8) Daily_Treatment->Urine_Collection Euthanasia Euthanasia & Tissue Collection Daily_Treatment->Euthanasia Renal_Function Serum & Urine Analysis (Creatinine, BUN, UAE, GFR) Euthanasia->Renal_Function Histology Kidney Histopathology (H&E, PAS, Trichrome) Euthanasia->Histology Molecular Molecular Analysis (qPCR, Western Blot) Euthanasia->Molecular

Caption: Proposed experimental workflow.

References

Application Notes and Protocols for Clinical Trials Involving Aminaftone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminaftone

This compound is a phlebotropic drug that has demonstrated efficacy in the treatment of vascular disorders, primarily chronic venous insufficiency (CVI) and Raynaud's phenomenon.[1][2] Its mechanism of action is multifactorial, involving the downregulation of endothelin-1 (ET-1) production, a potent vasoconstrictor, and the inhibition of the expression of endothelial adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin (ELAM-1).[3][4] This leads to a reduction in capillary fragility and permeability, improvement in microcirculation, and a decrease in inflammatory processes within the vascular endothelium.

These application notes provide a framework for the design and implementation of clinical trials to further investigate the therapeutic potential of this compound. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific study objectives.

I. Clinical Trial Design for Chronic Venous Insufficiency (CVI)

Study Objective:

To evaluate the efficacy and safety of this compound in improving the symptoms and quality of life in patients with CVI.

Study Design:

A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:
  • Inclusion Criteria: Patients aged 18-75 years with a clinical diagnosis of CVI (CEAP classification C2-C5), symptomatic for at least 6 months.

  • Exclusion Criteria: History of deep vein thrombosis (DVT) in the preceding year, severe peripheral arterial disease, pregnancy or lactation, known hypersensitivity to this compound.

Treatment and Dosage:
  • Treatment Group: this compound 75 mg, administered orally twice daily.

  • Control Group: Placebo, administered orally twice daily.

  • Duration of Treatment: 12 weeks.

Efficacy Endpoints:
  • Primary Endpoint: Change from baseline in the Global Index Score of the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20).

  • Secondary Endpoints:

    • Change from baseline in the Venous Insufficiency Epidemiological and Economic Study - Quality of Life/Symptoms (VEINES-QoL/Sym) score.

    • Change from baseline in the Aberdeen Varicose Vein Questionnaire (AVVQ) score.

    • Change from baseline in lower limb volume, measured by water plethysmography.

    • Change from baseline in patient-reported symptoms (pain, heaviness, swelling) using a Visual Analog Scale (VAS).

    • Change from baseline in serum levels of sVCAM-1 and sE-selectin.

Safety Endpoints:
  • Incidence of adverse events (AEs) and serious adverse events (SAEs).

  • Changes in vital signs, physical examination findings, and laboratory parameters.

Data Presentation:

All quantitative data should be summarized in tables for clear comparison between the treatment and placebo groups.

ParameterBaseline (Mean ± SD)Week 12 (Mean ± SD)Change from Baseline (Mean ± SD)p-value
CIVIQ-20 Global Index Score
This compound Group
Placebo Group
VEINES-QoL Score
This compound Group
Placebo Group
AVVQ Score
This compound Group
Placebo Group
Lower Limb Volume (mL)
This compound Group
Placebo Group
Pain VAS (mm)
This compound Group
Placebo Group
sVCAM-1 (ng/mL)
This compound Group
Placebo Group
sE-selectin (ng/mL)
This compound Group
Placebo Group

Experimental Workflow:

CVI_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment (Visit 1) cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments: - CIVIQ-20, VEINES-QoL, AVVQ - Limb Volume Measurement - Pain VAS - Blood Sampling (Biomarkers) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_this compound This compound 75 mg BID Randomization->Treatment_this compound Treatment_Placebo Placebo BID Randomization->Treatment_Placebo Week_4_Visit Week 4 Visit: - AE Monitoring - Medication Adherence Treatment_this compound->Week_4_Visit Treatment_Placebo->Week_4_Visit Week_12_Visit Week 12 Visit (End of Treatment): - Efficacy Endpoints - Safety Assessments Week_4_Visit->Week_12_Visit Data_Analysis Statistical Analysis of Primary and Secondary Endpoints Week_12_Visit->Data_Analysis

Diagram of the CVI Clinical Trial Workflow.

II. Clinical Trial Design for Raynaud's Phenomenon

Study Objective:

To assess the efficacy of this compound in reducing the frequency and severity of vasospastic attacks in patients with primary Raynaud's phenomenon.

Study Design:

A randomized, double-blind, placebo-controlled, crossover study.

Patient Population:
  • Inclusion Criteria: Patients aged 18-65 years with a diagnosis of primary Raynaud's phenomenon (fulfilling LeRoy and Medsger criteria), with at least 5 attacks per week.

  • Exclusion Criteria: Secondary Raynaud's phenomenon, use of vasoactive medications that cannot be washed out, pregnancy or lactation.

Treatment and Dosage:
  • Treatment Period 1 (4 weeks):

    • Group A: this compound 75 mg orally twice daily.

    • Group B: Placebo orally twice daily.

  • Washout Period (2 weeks): Placebo for all patients.

  • Treatment Period 2 (4 weeks):

    • Group A: Placebo orally twice daily.

    • Group B: this compound 75 mg orally twice daily.

Efficacy Endpoints:
  • Primary Endpoint: Change from baseline in the Raynaud's Condition Score (RCS).

  • Secondary Endpoints:

    • Change in the frequency of Raynaud's attacks (patient diary).

    • Change in the duration of Raynaud's attacks (patient diary).

    • Change in peripheral blood perfusion as measured by Laser Speckle Contrast Analysis (LASCA) following a cold challenge test.

    • Change in serum levels of sVCAM-1 and sE-selectin.

Data Presentation:
ParameterBaseline (Mean ± SD)After this compound (Mean ± SD)After Placebo (Mean ± SD)p-value (this compound vs. Placebo)
Raynaud's Condition Score
Frequency of Attacks/week
Duration of Attacks (min)
LASCA Perfusion Units (post-cold challenge)
sVCAM-1 (ng/mL)
sE-selectin (ng/mL)

Experimental Workflow:

RP_Trial_Workflow cluster_period1 Treatment Period 1 (4 Weeks) cluster_period2 Treatment Period 2 (4 Weeks) Screening Patient Screening & Consent Baseline Baseline Assessments: - RCS, Attack Diary - LASCA with Cold Challenge - Blood Sampling Screening->Baseline Randomization Randomization Baseline->Randomization GroupA_P1 Group A: this compound Randomization->GroupA_P1 GroupB_P1 Group B: Placebo Randomization->GroupB_P1 Endpoint_P1 End of Period 1 Assessments GroupA_P1->Endpoint_P1 GroupB_P1->Endpoint_P1 Washout Washout Period (2 Weeks) GroupA_P2 Group A: Placebo Washout->GroupA_P2 GroupB_P2 Group B: this compound Washout->GroupB_P2 Endpoint_P2 End of Period 2 Assessments GroupA_P2->Endpoint_P2 GroupB_P2->Endpoint_P2 Endpoint_P1->Washout Analysis Crossover Data Analysis Endpoint_P2->Analysis

Diagram of the Raynaud's Phenomenon Crossover Trial Workflow.

III. Experimental Protocols

Quality of Life and Symptom Assessment

3.1.1 Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20)

  • Objective: To assess the quality of life in patients with CVI.

  • Protocol:

    • Provide the patient with the CIVIQ-20 self-questionnaire.[5][6]

    • Instruct the patient to answer all 20 questions based on their experiences over the past four weeks.

    • Each question is scored on a 5-point Likert scale.

    • Calculate the global index score as per the questionnaire's scoring instructions. A lower score indicates a better quality of life.[7]

3.1.2 Venous Insufficiency Epidemiological and Economic Study - Quality of Life/Symptoms (VEINES-QoL/Sym)

  • Objective: To evaluate symptoms and quality of life in patients with venous diseases.

  • Protocol:

    • Administer the VEINES-QoL/Sym questionnaire to the patient.[8][9][10][11]

    • The questionnaire consists of 26 items.[12]

    • Calculate the VEINES-QoL and VEINES-Sym summary scores according to the scoring manual.

3.1.3 Aberdeen Varicose Vein Questionnaire (AVVQ)

  • Objective: To assess the severity and impact of varicose veins on quality of life.

  • Protocol:

    • Provide the patient with the AVVQ.[13][14][15][16]

    • The questionnaire includes 13 questions and a diagram for patients to indicate the location of their varicose veins.[13][15]

    • Calculate the total score based on the scoring instructions.

3.1.4 Raynaud's Condition Score (RCS)

  • Objective: To assess the patient's perception of the severity of their Raynaud's phenomenon.

  • Protocol:

    • Provide the patient with a daily diary that includes the RCS.

    • The RCS is a 10-point numerical rating scale (0 = no difficulty, 10 = extreme difficulty) or a 100-mm visual analog scale.

    • Instruct the patient to record their score at the end of each day.

    • Calculate the average weekly RCS.

Objective Physiological and Biomarker Measurements

3.2.1 Laser Speckle Contrast Analysis (LASCA) for Peripheral Blood Perfusion

  • Objective: To non-invasively measure cutaneous microvascular blood flow.

  • Protocol:

    • Patient Preparation: The patient should acclimatize to a room with a constant temperature (22-24°C) for at least 20 minutes. The patient should be in a comfortable, seated position with their hands resting at heart level.

    • Device Setup: Position the LASCA imager perpendicular to the dorsum of the hand at a fixed distance (e.g., 20 cm).

    • Baseline Measurement: Acquire a baseline image of blood perfusion for 30-60 seconds.

    • Cold Challenge Test (for Raynaud's Phenomenon):

      • Immerse the hand in cold water (15°C) for 1 minute.

      • Immediately after removing the hand from the water, begin continuous LASCA imaging for at least 15 minutes to record the rewarming and reperfusion dynamics.

    • Data Analysis:

      • Define regions of interest (ROIs) on the fingertips.

      • Calculate the mean perfusion units (PU) within each ROI at baseline and at specified time points after the cold challenge.

      • The primary outcome is the time to return to baseline perfusion.

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) for sVCAM-1 and sE-selectin

  • Objective: To quantify the serum concentrations of soluble adhesion molecules.

  • Protocol:

    • Sample Collection and Preparation:

      • Collect whole blood into a serum separator tube.

      • Allow the blood to clot for 30 minutes at room temperature.

      • Centrifuge at 1000 x g for 15 minutes.

      • Aliquot the serum and store at -80°C until analysis.[1][17]

    • ELISA Procedure (General Sandwich ELISA Protocol):

      • Bring all reagents and samples to room temperature.

      • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[1][2]

      • Incubate for 90 minutes at 37°C.[2]

      • Wash the plate 3-5 times with wash buffer.

      • Add 100 µL of biotinylated detection antibody to each well and incubate for 60 minutes at 37°C.[2]

      • Wash the plate.

      • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[2]

      • Wash the plate.

      • Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.[1]

      • Add 50 µL of stop solution to each well.[1]

    • Data Analysis:

      • Read the absorbance at 450 nm using a microplate reader.

      • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

      • Determine the concentration of sVCAM-1 or sE-selectin in the samples by interpolating their absorbance values from the standard curve.

Preclinical Experimental Design

3.3.1 In Vivo Model of Capillary Fragility

  • Objective: To evaluate the effect of this compound on capillary resistance in an animal model.

  • Animal Model: Male Wistar rats (200-250 g).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (low dose, e.g., 10 mg/kg).

    • Group 3: this compound (high dose, e.g., 50 mg/kg).

  • Treatment: Oral gavage once daily for 14 days.

  • Protocol for Assessing Capillary Fragility (Negative Pressure Method):

    • On day 15, anesthetize the rats.

    • Shave a small area of skin on the back.

    • Apply a suction cup (e.g., 10 mm diameter) to the shaved skin.

    • Apply a negative pressure (e.g., -200 mmHg) for 60 seconds.

    • Remove the suction cup and wait 5 minutes.

    • Count the number of petechiae formed within the suction area.

  • Data Analysis: Compare the mean number of petechiae between the control and this compound-treated groups using an appropriate statistical test (e.g., ANOVA).

IV. Signaling Pathways and Logical Relationships

Aminaftone_MoA cluster_endothelial Endothelial Cell cluster_effects Pathophysiological Effects cluster_outcomes Clinical Outcomes This compound This compound ET1_Gene Pre-pro-ET-1 Gene Transcription This compound->ET1_Gene Inhibits Adhesion_Molecules Expression of Adhesion Molecules (VCAM-1, E-selectin) This compound->Adhesion_Molecules Inhibits ET1_Production Endothelin-1 (ET-1) Production ET1_Gene->ET1_Production Vasoconstriction Vasoconstriction ET1_Production->Vasoconstriction Leukocyte_Adhesion Leukocyte Adhesion Adhesion_Molecules->Leukocyte_Adhesion Improved_Microcirculation Improved Microcirculation Vasoconstriction->Improved_Microcirculation Inflammation Vascular Inflammation Leukocyte_Adhesion->Inflammation Capillary_Permeability Increased Capillary Permeability Inflammation->Capillary_Permeability Reduced_Edema Reduced Edema Inflammation->Reduced_Edema Capillary_Permeability->Reduced_Edema Symptom_Relief Symptom Relief (Pain, Heaviness) Improved_Microcirculation->Symptom_Relief Reduced_Edema->Symptom_Relief

Mechanism of Action of this compound in Vascular Disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aminaftone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the poor aqueous solubility of Aminaftone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of 4-aminobenzoic acid investigated for its role in regulating endothelin-1 (ET-1) production, making it relevant for studies on vascular diseases.[1][2][3][4] Like many organic molecules with a significant hydrophobic structure, this compound exhibits poor solubility in water.[5][6] This is a critical hurdle in experimental settings, as achieving a desired concentration in aqueous buffers is essential for consistent and reliable results in cell-based assays and other biological experiments.

Q2: What is the known solubility of this compound in common laboratory solvents?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[6][8] These methods can be categorized as physical and chemical modifications:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution.[8][9]

  • pH Adjustment: Altering the pH of the medium to ionize the compound, which often increases solubility.[6][8]

  • Use of Surfactants: Employing detergents at low concentrations to aid in the dispersion and dissolution of lipophilic molecules.[6][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[8][9]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension to improve the dissolution rate.[5][9]

Troubleshooting Guide for this compound Dissolution

This section provides a step-by-step approach when you encounter difficulty dissolving this compound in your aqueous experimental medium.

Problem: this compound powder is not dissolving or is precipitating out of my aqueous buffer.

Step 1: Initial Assessment & Simple Techniques

Before modifying your formulation, always verify the purity of the this compound lot and confirm your calculations. Gentle heating and sonication can be effective first steps to aid dissolution. Sonication is specifically recommended when dissolving this compound in DMSO.[1]

Step 2: Strategic Solubilization Workflow

If simple methods fail, a more systematic approach is required. The following workflow outlines the key strategies to try, from the simplest to the most complex.

G cluster_start Start cluster_advanced Advanced Options cluster_end Outcome start Poor this compound Dissolution in Aqueous Buffer cosolvency 1. Co-Solvency Add a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 300). Start with <1% final concentration. start->cosolvency Try First ph_adjust 2. pH Adjustment Test solubility across a pH range (e.g., 4.0, 7.4, 9.0). This compound has a basic amino group. cosolvency->ph_adjust If precipitation occurs end_node Optimized Soluble Formulation cosolvency->end_node surfactant 3. Surfactants Add a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) to the buffer. ph_adjust->surfactant If still insoluble ph_adjust->end_node advanced Consider Advanced Techniques: - Cyclodextrin Complexation - Nanosuspension - Solid Dispersion surfactant->advanced surfactant->end_node

Troubleshooting Workflow for this compound Dissolution

Quantitative Data

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO). Data in other common solvents is limited, highlighting the need for empirical testing in your specific buffer system.

SolventReported SolubilityMolar Concentration (Approx.)Notes
DMSO60 mg/mL[1]194 mMSonication is recommended to achieve this concentration.[1]
Aqueous Buffer (e.g., PBS pH 7.4)Poor (data not specified)-Expected to be significantly <0.1 mg/mL.[6]

Experimental Protocols

Here are detailed protocols for the most common and effective solubilization strategies.

Protocol 1: Co-Solvency Method for Stock Solution Preparation

Objective: To prepare a concentrated stock of this compound in an organic solvent and dilute it into an aqueous buffer while maintaining solubility.

Materials:

  • This compound powder (MW: 309.32 g/mol )[1][11][12][13]

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Target aqueous buffer (e.g., PBS, DMEM), sterile

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Concentrated Stock: Weigh the required amount of this compound and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 60 mg/mL or ~194 mM).[1]

  • Dissolve: Vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[1] The solution should be clear.

  • Prepare Working Solution: Warm your target aqueous buffer to 37°C. While vortexing the buffer, add the DMSO stock solution dropwise (or as a very small volume) to reach the final desired concentration.

  • Important: The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally <0.5%, and not exceeding 1%) to avoid solvent-induced artifacts in biological assays.

  • Observe: After addition, continue to mix for 5 minutes. Visually inspect the solution for any signs of precipitation (cloudiness, particles).

  • Filtration (Optional): If the final solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter that is compatible with your final co-solvent concentration.

Protocol 2: pH-Dependent Solubility Screening

Objective: To determine if altering the pH of the aqueous buffer can improve the solubility of this compound.

Materials:

  • This compound powder

  • A set of buffers at different pH values (e.g., 50 mM Citrate pH 4.0, 50 mM HEPES pH 7.4, 50 mM Carbonate-Bicarbonate pH 9.0)

  • 1M HCl and 1M NaOH for fine pH adjustments

  • pH meter

  • Shaking incubator or rotator

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Suspensions: Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the tubes and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Measure Concentration: Carefully collect the supernatant from each tube, being sure not to disturb the pellet. If necessary, dilute the supernatant with the corresponding buffer. Measure the absorbance at the λmax of this compound to determine its concentration.

  • Analyze: Compare the measured concentrations to identify the pH at which this compound solubility is highest.

Protocol 3: Surfactant-Aided Dissolution

Objective: To use a low concentration of a non-ionic surfactant to improve the wetting and dispersion of this compound in an aqueous solution.

Materials:

  • This compound powder

  • Aqueous buffer of choice

  • Surfactant stock solution (e.g., 10% Tween-80 or Polysorbate 80)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Buffer: Add the surfactant stock solution to your aqueous buffer to achieve a low final concentration (e.g., 0.05% to 0.2% v/v).

  • Control Buffer: Prepare a corresponding buffer without any surfactant.

  • Dissolution: Place both the surfactant-containing buffer and the control buffer on magnetic stirrers.

  • Add Compound: Slowly add the pre-weighed this compound powder to each buffer while it is stirring.

  • Observe and Compare: Monitor the dissolution process in both tubes. Note any differences in the rate of dissolution or the final clarity of the solution. This method is often combined with the co-solvency approach for synergistic effects.

References

Aminaftone stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Aminaftone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage (months to years), this compound solid powder should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Proper storage is crucial to maintain its stability for over two years.[1]

Q2: How should I store this compound stock solutions?

A2: this compound is soluble in DMSO.[1][2] Stock solutions should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1]

Q3: What are the primary factors that can affect this compound's stability?

A3: Based on its chemical structure (a naphthoquinone and an aminobenzoate ester) and general principles of drug stability, the main factors are temperature, light, pH, and oxidizing agents.[3] this compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Q4: What are the visible signs of this compound degradation?

A4: While specific data for this compound is limited, common signs of degradation for solid compounds include a change in color or the appearance of clumping due to moisture. For solutions, precipitation or a change in color may indicate instability.

Q5: What are the likely degradation pathways for this compound?

A5: Although specific degradation products for this compound are not detailed in the provided literature, based on its structure, two primary degradation pathways can be hypothesized:

  • Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This would break the molecule into its precursor components: 1,4-dihydroxy-3-methyl-2-naphthalenol and 4-aminobenzoic acid.

  • Oxidation: The aminobenzoate and dihydroxy-naphthalene moieties could be susceptible to oxidation.[3][5] This can be accelerated by exposure to air, light, or the presence of metal ions.

Troubleshooting Guides

Q: My this compound powder has changed color. Can I still use it?

A: A color change is a potential indicator of chemical degradation. It is strongly recommended to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the sample before use. Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch to check for new impurity peaks or a decrease in the main peak area.

Q: I see unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?

A: Unexpected peaks are likely degradation products. To identify their cause, consider the storage and handling conditions the sample was exposed to.

  • Hydrolytic Degradation: If the sample was stored in solution, especially at non-neutral pH, the new peaks could correspond to hydrolysis products.

  • Oxidative Degradation: If the sample was exposed to air or light for extended periods, the impurities may be oxidation products.

  • Actionable Step: Perform a forced degradation study (see Experimental Protocols section) under controlled stress conditions (acid, base, oxidation, heat, light) to see if you can replicate the specific impurity peaks. This can help identify the nature of the degradation.

Q: The biological activity of my this compound sample seems lower than expected. Is this related to stability?

A: A loss of potency is a common consequence of chemical degradation. The formation of impurities means there is less of the active pharmaceutical ingredient (API) available. It is crucial to re-quantify the concentration and assess the purity of your sample using a stability-indicating analytical method like HPLC before proceeding with further biological experiments.

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureConditionsShelf Life
Solid PowderShort-term (days to weeks)0 - 4°CDry, dark place>2 years (if stored properly)[1]
Solid PowderLong-term (months to years)-20°CDry, dark place>2 years (if stored properly)[1]
Stock Solution (in DMSO)Short-term (days to weeks)0 - 4°C-Not specified; best practice is to use fresh
Stock Solution (in DMSO)Long-term (months)-20°C-Not specified; best practice is to use fresh

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwayStress ConditionPotential Outcome
Hydrolysis Exposure to strong acids or bases (e.g., 0.1 M HCl, 0.1 M NaOH)Cleavage of the ester bond, leading to loss of potency.
Oxidation Exposure to oxidizing agents (e.g., H₂O₂), light, or atmospheric oxygenFormation of oxidized impurities, potential color change.
Thermolysis High temperatures (e.g., >40°C)Acceleration of hydrolysis and oxidation reactions.
Photolysis Exposure to UV or visible lightPhotochemical degradation, particularly of the aromatic rings.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for establishing the intrinsic stability of a drug and developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place this compound solid powder in an oven at 70°C for 48 hours.

    • Separately, reflux the stock solution at 70°C for 24 hours.

    • Prepare samples from both solid and solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare samples for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the main this compound peak from all generated degradation products.

Visualizations

G start Stability Issue Suspected (e.g., color change, low activity) check_purity Assess Purity via HPLC start->check_purity compare Compare to Reference Standard or Previous Batch check_purity->compare new_peaks New Peaks or Reduced Main Peak? compare->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_change No Significant Change new_peaks->no_change No investigate Investigate Storage Conditions (Temp, Light, pH) degradation->investigate use_caution Use With Caution. Re-qualify if necessary. no_change->use_caution quarantine Quarantine Lot. Do Not Use. investigate->quarantine G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo analyze Analyze All Samples & Control via Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Chromatograms analyze->evaluate report Identify Degradation Products & Pathways evaluate->report end Develop Stability-Indicating Method report->end

References

Technical Support Center: Optimizing Aminaftone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Aminaftone in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of 4-aminobenzoic acid used in the treatment of capillary disorders.[1] Its mechanism of action involves protecting vascular endothelium.[2] In cell-based models, it has been shown to downregulate the production of Endothelin-1 (ET-1), a potent vasoconstrictor, by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][3] It also plays a protective role against VEGF-induced degradation of endothelial cadherins, which helps in maintaining endothelial barrier integrity.[2][4]

Q2: Which cell types are most relevant for studying this compound's effects?

A2: Given its role as a vasoprotective agent, endothelial cells are the most relevant cell type. Studies frequently use Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line ECV304 to investigate its effects on permeability, cell adhesion, and ET-1 production.[1][4]

Q3: What is a typical concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published studies, a concentration range of 1 to 20 µg/mL is typically effective. For instance, concentrations of 2, 4, and 6 µg/mL have been shown to significantly reduce ET-1 production in a concentration-dependent manner in ECV304 cells.[1][5] Another study demonstrated that this compound decreased VEGF-induced permeability in HUVECs within a range of 1-20 µg/mL.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: While specific solubility data is not detailed in the provided results, compounds of this nature are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Design and Optimization

Determining Optimal Concentration: A General Workflow

The first step in any new experiment with this compound is to perform a dose-response curve to identify the optimal concentration that yields the desired biological effect without causing significant cell death.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Focused Dose-Response start Select a broad range of This compound concentrations (e.g., 0.1 to 100 µg/mL) seed Seed cells at optimal density in a multi-well plate start->seed treat Treat cells with different this compound concentrations and vehicle control seed->treat incubate Incubate for a standard duration (e.g., 24-48 hours) treat->incubate viability Perform a cell viability assay (e.g., MTT, WST-8) incubate->viability narrow Select a narrower range of non-toxic concentrations based on Phase 1 results viability->narrow Identify non-toxic range assay Perform the specific functional assay (e.g., permeability, gene expression) narrow->assay analyze Analyze results to determine the EC50 or optimal -effective concentration assay->analyze

Workflow for this compound Dose-Response Experiment.
Data on this compound Concentrations in Cell-Based Assays

The following table summarizes effective concentrations of this compound from various in vitro studies.

Cell LineAssay TypeEffective Concentration RangeObserved Effect
ECV304 (Endothelial)Endothelin-1 (ET-1) Production2 - 6 µg/mLConcentration-dependent reduction of ET-1 production.[1]
HUVEC (Endothelial)Vascular Permeability Assay1 - 20 µg/mLSignificant decrease in VEGF-induced permeability.[4]
HUVEC (Endothelial)Capillary-like Structure Maintenance1 - 20 µg/mLPreservation of capillary-like structures on Matrigel.[4]
ECV304 (Endothelial)Adhesion Molecule ExpressionNot specifiedDose-dependent reduction in E-selectin expression.[5]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Problem: High levels of cell death observed, even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at too high a final concentration.

    • Solution: Ensure the final solvent concentration is minimal (e.g., <0.1% for DMSO) and consistent across all wells. Always include a vehicle-only control to measure the effect of the solvent on cell viability.[6]

  • Possible Cause 2: Cell Health. The cells may be unhealthy, stressed, or at a high passage number, making them more sensitive to treatment.

    • Solution: Use cells with a low passage number and ensure they are healthy and growing optimally before starting the experiment. Documenting cell viability during routine culture can help avoid using suboptimal cells.[7]

  • Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can compromise cell health and affect experimental outcomes.

    • Solution: Regularly test cell cultures for mycoplasma contamination.[7]

Problem: No significant effect of this compound is observed.

  • Possible Cause 1: Sub-optimal Concentration. The concentration range tested may be too low to elicit a response in your specific cell type or assay.

    • Solution: Perform a broad dose-response experiment, extending to higher concentrations (e.g., up to 50 or 100 µg/mL), while carefully monitoring for cytotoxicity.

  • Possible Cause 2: Insufficient Incubation Time. The duration of the treatment may not be long enough for the biological effect to manifest.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. Studies have measured effects at time points ranging from 3 to 48 hours.[1][4]

  • Possible Cause 3: Assay Sensitivity. The chosen assay may not be sensitive enough to detect the changes induced by this compound.

    • Solution: Ensure your assay is properly optimized and validated. Consider using a more sensitive detection method or a more direct measure of the biological activity of interest (e.g., RT-PCR for gene expression instead of a downstream protein assay).[1]

Problem: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Pay attention to technique to avoid the "edge effect" in microplates.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting of this compound or assay reagents can lead to significant data scatter.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider randomizing the treatment layout to mitigate systematic errors.[8]

G start Start Troubleshooting issue What is the primary issue? start->issue death High Cell Death issue->death Observed Effect no_effect No Effect Observed issue->no_effect Observed Effect variability High Variability issue->variability Data Quality cause_death Check solvent concentration, cell health (passage #), and for contamination. death->cause_death cause_no_effect Widen concentration range, perform a time-course study, or verify assay sensitivity. no_effect->cause_no_effect cause_variability Refine cell seeding technique, verify pipette calibration, and randomize plate layout.

Troubleshooting Flowchart for this compound Assays.

Detailed Methodologies

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cytotoxicity and determining the non-toxic concentration range of this compound. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.[9]

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Endothelial cells (e.g., HUVECs)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[10]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock of this compound in DMSO.

    • Create a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Include "medium only" wells for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.45 mg/mL).[9] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[9]

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can also be used.[9]

  • Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Signaling Pathway Visualization

This compound exerts its effects on endothelial cells by modulating key signaling pathways involved in vascular homeostasis. Its primary actions include reducing the production of Endothelin-1 (ET-1) and protecting against VEGF-induced permeability.

G This compound This compound ppet1 PPET-1 Gene (Preproendothelin-1) This compound->ppet1 Inhibits Transcription cadherin VE-Cadherin Degradation This compound->cadherin Prevents et1 Endothelin-1 (ET-1) Production ppet1->et1 vasoconstriction Vasoconstriction & Pro-inflammatory Effects et1->vasoconstriction vegf VEGF vegf->cadherin permeability Increased Vascular Permeability cadherin->permeability

References

Troubleshooting unexpected results in Aminaftone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminaftone experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

In Vitro Vascular Permeability Assays

  • Question: My VEGF-induced vascular permeability is not decreasing after this compound treatment. What could be the cause?

    • Answer: There are several potential reasons for this observation:

      • Suboptimal this compound Concentration: The effect of this compound on VEGF-induced permeability is dose-dependent. Studies have shown significant effects in the concentration range of 1-20 µg/ml.[1] Ensure you are using an appropriate concentration range. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

      • Inadequate Pre-incubation Time: this compound may require sufficient time to exert its effects. A 6-hour pre-treatment with this compound has been shown to be effective in preserving capillary-like structures.[1] You may need to optimize the pre-incubation time.

      • Cell Health and Confluency: The integrity of the endothelial cell monolayer is crucial for permeability assays. Ensure your cells (e.g., HUVECs) are healthy, at a low passage number (ideally not older than passage 5), and form a confluent monolayer before starting the experiment.[2] Visually inspect the monolayer for any gaps or unhealthy cells.

      • This compound Solubility and Stability: Ensure that this compound is fully dissolved in your cell culture medium. Poor solubility can lead to an inaccurate final concentration.[3] Also, consider the stability of this compound in your specific media over the course of the experiment.[4]

      • High Background Permeability: If the baseline permeability of your cell monolayer is already high, it may be difficult to observe a significant decrease with this compound treatment. This could be due to issues with the transwell inserts, the collagen coating, or the cell monolayer itself.

  • Question: I am observing high variability in my vascular permeability assay results between wells treated with the same concentration of this compound. What should I do?

    • Answer: High variability can be frustrating. Here are some steps to troubleshoot:

      • Inconsistent Cell Seeding: Ensure that you are seeding an equal number of cells in each transwell insert. Inconsistent cell density will lead to variations in monolayer formation and permeability.

      • Pipetting Errors: Be meticulous with your pipetting, especially when adding this compound, VEGF, and the fluorescently labeled dextran.

      • Incomplete Monolayer Formation: Allow sufficient time for the endothelial cells to form a tight, confluent monolayer. This can take several days.[5] You can stain a spare insert to visually confirm confluency before starting your experiment.[2]

      • Disturbance of the Monolayer: Be gentle when changing media or adding reagents to avoid disturbing the cell monolayer.

Cytotoxicity Assays

  • Question: I am seeing unexpected cytotoxicity at concentrations of this compound that are reported to be safe. Why might this be happening?

    • Answer: Unexpected cytotoxicity can be due to several factors:

      • Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure that the final concentration of the solvent in your cell culture is not toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.5%.[6] Always include a vehicle control (media with the solvent at the same concentration) in your experiment.

      • Cell Type Sensitivity: Different cell lines can have varying sensitivities to a compound. The reported safe concentrations may not be applicable to your specific cell line. It is advisable to perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells.[7][8][9]

      • This compound Purity and Stability: The purity of your this compound can impact the results. Impurities could be cytotoxic. Also, degradation of the compound could potentially lead to cytotoxic byproducts.

General Troubleshooting

  • Question: My results with this compound are inconsistent across different experimental repeats. What are some general tips to improve reproducibility?

    • Answer: Consistency is key in research. Here are some general best practices:

      • Standardize Protocols: Ensure that you are following the exact same protocol for each experimental repeat, including cell seeding density, incubation times, and reagent concentrations.

      • Cell Culture Conditions: Maintain consistent cell culture conditions, including the type of media, serum concentration, and incubator settings (temperature, CO2, humidity).

      • Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh solutions of this compound for each experiment if stability is a concern.[6]

      • Detailed Record Keeping: Keep meticulous records of all experimental parameters for each repeat. This will help you identify any potential sources of variation.

Data Summary Tables

Table 1: Effect of this compound on VEGF-Induced Vascular Permeability

This compound Concentration (µg/ml)Incubation TimeCell TypeEffect on VEGF-Induced PermeabilityReference
1-206 hours (pre-treatment)HUVECSignificantly decreased[1]

Table 2: Effect of this compound on Endothelin-1 (ET-1) Production

This compound Concentration (µg/ml)Incubation TimeCell TypeEffect on IL-1β induced ET-1 ProductionReference
2, 4, 63, 6, 12 hoursECV304Significantly reduced in a concentration-dependent manner[10][11]

Table 3: Effect of this compound on Soluble Adhesion Molecules in Systemic Sclerosis Patients

TreatmentDurationParameterBaseline (mean ± SD)After 12 Weeks (mean ± SD)P-valueReference
This compound (75 mg TID)12 weekssELAM-1 (pg/mL)17.0 ± 7.811.9 ± 9.0< 0.05[12]
Control12 weekssELAM-1 (pg/mL)20.3 ± 9.920.4 ± 10.5NS[12]
This compound (75 mg TID)12 weekssVCAM-1 (ng/mL)51.2 ± 12.940.8 ± 13.8< 0.05[12]
Control12 weekssVCAM-1 (ng/mL)56.8 ± 49.662.7 ± 40.6NS[12]
This compound (75 mg TID)12 weekssICAM-1 (ng/mL)--NS[12]
Control12 weekssICAM-1 (ng/mL)--NS[12]

sELAM-1: soluble E-selectin adhesion molecule 1, sVCAM-1: soluble vascular cell adhesion molecule 1, sICAM-1: soluble intracellular adhesion molecule 1, NS: Not Significant

Key Experimental Protocols

1. In Vitro Vascular Permeability Assay (Transwell-based)

This protocol is adapted from established methods for assessing endothelial barrier function.[2][5][13]

  • Materials:

    • 24-well or 96-well transwell inserts (e.g., with 1 µm pores) pre-coated with collagen

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Vascular Endothelial Growth Factor (VEGF)

    • This compound

    • FITC-Dextran (high molecular weight)

    • Fluorescence plate reader

  • Methodology:

    • Cell Seeding: Seed HUVECs onto the collagen-coated transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.

    • Monolayer Formation: Culture the cells in a CO2 incubator until a confluent monolayer is formed. Visually inspect the monolayer for integrity.

    • This compound Pre-treatment: Pre-treat the endothelial monolayer with various concentrations of this compound for a specified period (e.g., 6 hours).

    • VEGF Stimulation: Add VEGF to the upper chamber of the transwell to induce vascular permeability.

    • Permeability Measurement: Add FITC-Dextran to the upper chamber. After a defined incubation period, collect the medium from the lower chamber.

    • Quantification: Measure the fluorescence of the medium from the lower chamber using a fluorescence plate reader. The amount of fluorescence is proportional to the permeability of the monolayer.

    • Data Analysis: Compare the fluorescence values between control (VEGF alone) and this compound-treated groups.

2. Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.[8]

  • Materials:

    • 96-well plates

    • Endothelial cells (or other cell type of interest)

    • Cell Culture Medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a specialized detergent)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway of this compound's Effect on Endothelial Cells

Aminaftone_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Src Src VEGFR2->Src Permeability Increased Vascular Permeability PLCg->Permeability FAK FAK Src->FAK FAK->Permeability This compound This compound VE_Cadherin VE-Cadherin Expression This compound->VE_Cadherin  Restores ET1_Gene PPET-1 Gene (ET-1 Precursor) This compound->ET1_Gene  Inhibits Transcription Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) This compound->Adhesion_Molecules  Downregulates ET1 Endothelin-1 (ET-1) Production ET1_Gene->ET1

Caption: this compound's mechanism on endothelial cells.

Experimental Workflow for In Vitro Vascular Permeability Assay

Permeability_Workflow Start Start Seed_Cells Seed HUVECs on Transwell Inserts Start->Seed_Cells Form_Monolayer Incubate for 2-3 days to form a confluent monolayer Seed_Cells->Form_Monolayer Pretreat Pre-treat with this compound (e.g., 6 hours) Form_Monolayer->Pretreat Stimulate Stimulate with VEGF Pretreat->Stimulate Add_Dextran Add FITC-Dextran to the upper chamber Stimulate->Add_Dextran Incubate_Perm Incubate for a defined period Add_Dextran->Incubate_Perm Collect_Sample Collect medium from the lower chamber Incubate_Perm->Collect_Sample Measure Measure Fluorescence Collect_Sample->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro vascular permeability assay.

Troubleshooting Logic for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed Check_Solvent Is the final solvent concentration non-toxic? Start->Check_Solvent Check_Cell_Type Is the cell line known to be sensitive to the compound? Check_Solvent->Check_Cell_Type Yes Reduce_Solvent Reduce solvent concentration and include vehicle control Check_Solvent->Reduce_Solvent No Check_Purity Is the this compound pure and stable? Check_Cell_Type->Check_Purity No Perform_Dose_Response Perform a dose-response cytotoxicity assay for the specific cell line Check_Cell_Type->Perform_Dose_Response Yes Source_New_Compound Source a new batch of This compound with verified purity Check_Purity->Source_New_Compound No Problem_Solved Problem Resolved Check_Purity->Problem_Solved Yes Reduce_Solvent->Problem_Solved Perform_Dose_Response->Problem_Solved Source_New_Compound->Problem_Solved

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Aminaftone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aminaftone for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: Two main synthetic routes for this compound have been described. The older method involves the formation of an ester bond between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide, followed by catalytic hydrogenation.[1][2][3][4] A more recent and improved process starts from menadione and proceeds through four main steps: epoxidation, acidification, esterification, and reduction.[1][5] This newer method is advantageous as it utilizes less toxic solvents and reagents under milder reaction conditions.[1][5]

Q2: What is a common impurity encountered during this compound synthesis, and how can it be minimized?

A2: A common impurity in this compound synthesis is the oxidized form of the final product.[3] Minimizing the formation of this impurity can be achieved by using milder reaction conditions and reducing reaction times.[2] For instance, in the catalytic hydrogenation step of the older synthesis route, conducting the reaction at a controlled temperature of about 45°C can significantly reduce the percentage of oxidized product.[3] The newer synthesis process is also designed to prevent the formation of impurities by employing specific reaction conditions.[2]

Q3: Are there any safety concerns with the solvents and reagents used in this compound synthesis?

A3: Yes, the older synthesis methods for this compound have been noted to use toxic substances such as benzene and pyridine.[2][4] Newer synthesis protocols have been developed to replace these with less toxic solvents like toluene and to avoid hazardous reagents.[1][2] It is always recommended to consult the latest safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before conducting any experiment.

Troubleshooting Guide

Issue 1: Low Yield in the Epoxidation of Menadione

  • Question: My yield for the epoxidation of menadione to menadione epoxide is consistently below the reported 91.5%. What are the potential causes and solutions?

  • Answer:

    • Incorrect Temperature: The reaction is sensitive to temperature. Ensure the reaction mixture is maintained at 0-2°C during the addition of hydrogen peroxide.[1]

    • Reagent Quality: The concentration and quality of the hydrogen peroxide are crucial. Use a fresh, properly stored 35% hydrogen peroxide solution.[1]

    • Insufficient Stirring: Inadequate stirring can lead to localized temperature increases and inefficient mixing of reactants. Ensure vigorous and consistent stirring throughout the reaction.

    • Work-up Procedure: Product loss can occur during the extraction process. Ensure complete extraction with ethyl ether and proper drying of the organic phase over sodium sulfate.[1]

Issue 2: Incomplete Conversion during the Acidification of Menadione Epoxide

  • Question: I am observing a low yield (below 83-93%) during the conversion of menadione epoxide to 2-hydroxy-3-methyl-1,4-naphthoquinone. How can I improve this?

  • Answer:

    • Acid Concentration: The concentration of sulfuric acid is critical. Use 96% sulfuric acid for the reaction.[4]

    • Reaction Time: The reaction should be stirred at room temperature for approximately 15 minutes.[4] Deviating from this time may lead to incomplete reaction or side product formation.

    • Work-up and Washing: Thoroughly wash the product with water after extraction to remove any remaining acid and other impurities.[1]

Issue 3: Formation of Side Products during Esterification

  • Question: During the esterification of 2-hydroxy-3-methyl-1,4-naphthoquinone with 4-aminobenzoyl chloride, I am getting a low yield (below 96%) and observing unknown spots on my TLC. What could be the issue?

  • Answer:

    • Moisture Contamination: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).[1] Use dry solvents.

    • Purity of 4-aminobenzoyl chloride: The 4-aminobenzoyl chloride should be pure. It can be prepared by reacting 4-aminobenzoic acid with thionyl chloride and ensuring the excess thionyl chloride is removed.[1][5]

    • Base Addition: The addition of a base like triethylamine (NEt3) should be controlled to prevent side reactions.[1]

Issue 4: Low Purity of Final this compound Product

  • Question: The purity of my final this compound product is below the desired >98%. What steps can I take to improve it?

  • Answer:

    • Incomplete Reduction: Ensure the reduction of the intermediate compound is complete. The choice of reducing agent and reaction conditions are crucial. A newer method specifies a reducing agent in water.[1][5]

    • Catalyst Activity (for older method): If using catalytic hydrogenation, the activity of the palladium on carbon catalyst is important. Use a fresh and active catalyst.[2]

    • Purification: The final product may require thorough washing to remove any remaining reagents or byproducts.[3] The patent literature describes washing with a sodium hydrosulfite solution followed by water.[3]

Data Presentation

Table 1: Summary of Yields for the Improved this compound Synthesis Pathway

Reaction StepStarting MaterialProductReagentsSolventYield (%)
Epoxidation MenadioneMenadione EpoxideNaOH, 35% H₂O₂Methanol/Water91.5%[1]
Acidification Menadione Epoxide2-hydroxy-3-methyl-1,4-naphthoquinone96% H₂SO₄-83-93%[1][4]
Esterification 2-hydroxy-3-methyl-1,4-naphthoquinone2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dione4-aminobenzoyl chloride, NEt₃Dry THF96%[5]
Reduction 2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dioneThis compoundReducing agentWater>98% purity[1][5]

Experimental Protocols

Protocol 1: Synthesis of Menadione Epoxide [1]

  • Dissolve 5 g of crystalline menadione and 7.26 mL of 2 M NaOH in 50 mL of a 4:1 methanol/water mixture at 0-2°C.

  • Stir the solution at this temperature for 10 minutes.

  • Add 4.2 mL of 35% hydrogen peroxide.

  • After 30 minutes at 0°C, extract the product with ethyl ether.

  • Dry the organic phase over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain a whitish powder.

Protocol 2: Synthesis of 2-hydroxy-3-methyl-1,4-naphthoquinone [1][4]

  • Dissolve 5 g of menadione epoxide in 8.8 mL of 96% sulfuric acid to obtain a brilliant dark red solution.

  • Stir the solution at room temperature for 15 minutes.

  • Add water to the mixture and extract with ethyl ether.

  • Combine the organic phases, dry over Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting yellow/green powder with water.

Protocol 3: Synthesis of 2-(4-aminobenzoyloxy)-3-methylnaphthalene-1,4-dione [1]

  • Dissolve 2.00 g of 4-aminobenzoic acid in 10.59 mL of thionyl chloride under a nitrogen atmosphere.

  • Heat the reaction under weak reflux (50-60°C) for about 2 hours until the acid is completely converted to the acyl chloride.

  • Evaporate the excess thionyl chloride under reduced pressure to obtain 4-aminobenzoyl chloride.

  • Add 2.27 g of 2-hydroxy-3-methyl-1,4-naphthoquinone to a solution of 1.85 mL of NEt₃ in 30 mL of dry THF at room temperature under a nitrogen atmosphere.

  • Add the previously prepared 4-aminobenzoyl chloride to the solution.

  • Quench the reaction with a phosphate buffer at pH 7.00 and extract the organic phase with CH₂Cl₂.

  • Wash the combined organic extracts with phosphate buffer (pH 7.00) and then with brine.

  • Dry over Na₂SO₄ and concentrate under reduced pressure to obtain an orange powder.

Visualizations

Aminaftone_Synthesis_Pathway Menadione Menadione Epoxide Menadione Epoxide Menadione->Epoxide Epoxidation (NaOH, H₂O₂) Hydroxynaphthoquinone 2-hydroxy-3-methyl- 1,4-naphthoquinone Epoxide->Hydroxynaphthoquinone Acidification (H₂SO₄) Intermediate4 2-(4-aminobenzoyloxy)-3- methylnaphthalene-1,4-dione Hydroxynaphthoquinone->Intermediate4 Esterification (4-aminobenzoyl chloride) This compound This compound Intermediate4->this compound Reduction

Caption: Improved synthesis pathway of this compound starting from Menadione.

Troubleshooting_Workflow start Low Yield or Impurity Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere (if needed) check_conditions->check_atmosphere check_workup Optimize Work-up & Purification solution Improved Yield & Purity check_workup->solution check_atmosphere->check_workup

Caption: A general workflow for troubleshooting low yields in this compound synthesis.

Logical_Relationships Yield This compound Yield Purity Purity of Reagents Purity->Yield Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Moisture Presence of Moisture Moisture->Yield Atmosphere Inert Atmosphere Atmosphere->Yield

Caption: Key parameters influencing the yield of this compound synthesis.

References

Navigating Batch-to-Batch Variability of Aminaftone: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the common challenge of batch-to-batch variability when working with Aminaftone. Consistent and reproducible experimental results are paramount in research and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate variability in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of 4-aminobenzoic acid used in the treatment of capillary disorders.[1][2] Its principal mechanism of action is the downregulation of Endothelin-1 (ET-1) production.[1][2] this compound interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to a decrease in ET-1 synthesis.[1][2] ET-1 is a potent vasoconstrictor, and by reducing its levels, this compound helps to improve microcirculation.

Q2: What are the known impurities in this compound synthesis?

During the synthesis of this compound, an over-oxidation product is a known impurity that can form.[3] The presence and amount of this and other byproducts can vary between batches, contributing to variability. Other potential impurities can arise from starting materials, intermediates, and degradation products.[4][5]

Q3: How can I assess the purity of my this compound batch?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A well-developed and validated stability-indicating HPLC method can separate this compound from its impurities and degradation products, allowing for accurate quantification of purity.

Q4: What are the common causes of inconsistent results in cell-based assays with this compound?

Inconsistent results in cell-based assays can stem from the this compound batch itself or from the experimental procedure. Variability in the purity and impurity profile of the this compound batch can lead to differing biological responses. Additionally, factors such as inconsistent cell seeding density, pipetting errors, cell passage number, and the "edge effect" in microplates can all contribute to result variability.

Q5: Are there any known off-target effects of this compound?

While the primary target of this compound is the Endothelin-1 pathway, like many drugs, it may have off-target effects. These are not extensively documented in publicly available literature but could contribute to unexpected experimental outcomes. If you observe results that cannot be explained by the known mechanism of action, it is important to consider the possibility of off-target effects and investigate them systematically.[3][5][6]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Different Batches of this compound

Symptoms:

  • Significant differences in the dose-response curve.

  • Inconsistent levels of ET-1 inhibition.

  • Variable effects on cell viability or other measured parameters.

Possible Cause Troubleshooting Steps
Purity and Impurity Profile Variation 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound. Compare the purity and impurity profiles between batches. 2. Perform In-House Quality Control: Use a validated HPLC method to confirm the purity of each batch upon receipt. 3. Qualify New Batches: Before use in critical experiments, test each new batch in a small-scale, well-controlled assay to ensure it produces results consistent with previous batches.
Differences in Solubility 1. Standardize Dissolution Protocol: Ensure a consistent and documented procedure for dissolving this compound. Note the solvent, temperature, and mixing method. 2. Visually Inspect for Complete Dissolution: Before use, visually confirm that the this compound is fully dissolved. The presence of particulates can lead to inaccurate concentrations. 3. Consider Filtration: If solubility issues persist, consider filtering the stock solution through a 0.22 µm filter to remove any undissolved material.
Degradation of this compound 1. Proper Storage: Store this compound according to the manufacturer's instructions, typically protected from light and moisture. 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment or set of experiments. 3. Assess Stability in Experimental Media: If experiments are long, assess the stability of this compound in your specific cell culture media under incubation conditions.
Issue 2: Inconsistent Results Within a Single Experiment Using the Same Batch of this compound

Symptoms:

  • High standard deviation between replicate wells.

  • Poor reproducibility of results between identical experiments performed on different days.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Use Appropriate Pipette Size: Use the pipette that is most accurate for the volume being dispensed. 3. Consistent Technique: Use a consistent pipetting technique (e.g., speed, tip immersion depth).
Inconsistent Cell Seeding 1. Homogenize Cell Suspension: Gently swirl the cell suspension before and during plating to ensure a uniform cell density. 2. Minimize Time Between Seeding: Plate cells as quickly as possible to prevent them from settling in the reservoir.
"Edge Effect" in Microplates 1. Avoid Outer Wells: Do not use the wells on the perimeter of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. 2. Use Humidifying Cassettes: Utilize a humidified incubator and consider using plate sealers for long incubations.
Cell Health and Passage Number 1. Use Healthy, Log-Phase Cells: Ensure cells are healthy and in the logarithmic phase of growth at the time of the experiment. 2. Standardize Passage Number: Use cells within a narrow and consistent passage number range for all experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound (Illustrative Example)

This protocol provides a template for a stability-indicating HPLC method. Note: This is an illustrative example and must be fully validated in your laboratory for your specific instrumentation and this compound source.

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection UV at 254 nm
Run Time 30 minutes

Method Validation Parameters:

  • Specificity: Demonstrate that the method can resolve this compound from its known impurities, degradation products, and formulation excipients.

  • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range (e.g., 5-100 µg/mL).

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105°C for 48 hours.
Photodegradation Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

Visualizations

Aminaftone_Variability_Workflow cluster_0 Batch Reception & Initial QC cluster_1 Experimental Phase cluster_2 Troubleshooting ReceiveBatch Receive New this compound Batch CoA_Review Review Certificate of Analysis ReceiveBatch->CoA_Review InHouse_QC In-House HPLC Purity Check CoA_Review->InHouse_QC Batch_Qualification Qualify Batch in Pilot Assay InHouse_QC->Batch_Qualification Main_Experiment Perform Main Experiment Batch_Qualification->Main_Experiment Data_Analysis Analyze Results Main_Experiment->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results If variability is high Check_Variability Investigate Source of Variability Inconsistent_Results->Check_Variability Implement_CAPA Implement Corrective Actions Check_Variability->Implement_CAPA Implement_CAPA->InHouse_QC Re-evaluate batch or process

Caption: Workflow for managing this compound batch-to-batch variability.

Endothelin_Signaling_Pathway cluster_0 This compound's Site of Action cluster_1 Endothelin-1 Synthesis & Action This compound This compound PPET1_Gene PPET-1 Gene Transcription This compound->PPET1_Gene Inhibits Prepro_ET1 Pre-pro-ET-1 PPET1_Gene->Prepro_ET1 leads to ET1 Endothelin-1 (ET-1) Prepro_ET1->ET1 Cleavage ET_Receptor ET-A / ET-B Receptors ET1->ET_Receptor Binds to Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction Activates

Caption: Simplified Endothelin-1 signaling pathway and this compound's mechanism.

References

Technical Support Center: Mitigating Off-Target Effects of Aminaftone in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Aminaftone in cellular models. The following information is intended to help users design and troubleshoot experiments to achieve more specific and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the downregulation of endothelin-1 (ET-1) production. It achieves this by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1] This leads to a reduction in the synthesis and secretion of ET-1, a potent vasoconstrictor and pro-inflammatory molecule.

Q2: What are the known "off-target" effects of this compound in cellular models?

While not "off-target" in the classical sense of binding to unintended receptors, this compound exhibits broad immunomodulatory effects that may be considered off-target for researchers focused solely on the ET-1 pathway. These effects include the downregulation of a wide range of inflammatory genes, leading to a significant reduction in the expression and release of various cytokines and adhesion molecules.[2][3] This broad anti-inflammatory profile is a key aspect of its therapeutic potential but can also be a confounding factor in experiments aimed at dissecting specific cellular mechanisms.

Q3: In which cellular model have the effects of this compound been most studied?

The most frequently cited cellular model for studying the effects of this compound is the human endothelial cell line ECV304.[1] It's important to note that while historically used as an endothelial model, the ECV304 cell line has been identified as being genetically identical to the T24 bladder carcinoma cell line.[4][5] Despite this, it continues to be used in studies of endothelial-like functions due to its expression of some endothelial markers.[5]

Q4: How can I induce an inflammatory response in my cellular model to study the effects of this compound?

A common method to induce an inflammatory response in ECV304 cells for studying this compound is stimulation with interleukin-1beta (IL-1β).[1] A typical concentration used is 100 IU/mL to upregulate the expression of ET-1 and other inflammatory mediators.[1]

Q5: What concentrations of this compound are typically used in in vitro experiments?

Published studies have used this compound at concentrations of 2, 4, and 6 µg/mL in ECV304 cell culture experiments.[1] The effects of this compound on ET-1 production have been shown to be concentration-dependent.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in a broad range of inflammatory cytokine and chemokine levels. This compound has wide-ranging anti-inflammatory effects beyond ET-1 downregulation. This is an inherent property of the compound.1. Acknowledge and report these broad effects as part of this compound's mechanism of action. 2. Use targeted approaches like siRNA or specific pathway inhibitors to dissect the contribution of individual pathways. 3. Perform a comprehensive gene expression analysis (e.g., RNA-seq) to identify the full spectrum of affected genes.
High variability in the downregulation of adhesion molecules (e.g., VCAM-1, ICAM-1). 1. Inconsistent cell health or passage number. 2. Variability in the inflammatory stimulus (e.g., IL-1β activity). 3. Sub-optimal concentration of this compound.1. Maintain a consistent cell passage number for all experiments. 2. Ensure the activity of your IL-1β stock is consistent. 3. Perform a dose-response curve to determine the optimal this compound concentration for your specific experimental setup.
Difficulty replicating the reported downregulation of ET-1. 1. Inadequate stimulation with IL-1β. 2. Incorrect timing of sample collection. 3. Issues with the ET-1 quantification assay (e.g., ELISA).1. Confirm that your IL-1β stimulation is sufficient to induce a robust ET-1 response in your control group. 2. Optimize the time course of your experiment; ET-1 levels can peak at different times. 3. Validate your ET-1 ELISA with appropriate positive and negative controls.
Observed effects are not specific to the ET-1 pathway. This is expected. This compound's mechanism involves the modulation of multiple inflammatory signaling pathways.1. Instead of aiming for absolute specificity, focus on elucidating the relative contribution of different pathways to the observed phenotype. 2. Use pathway-specific reporters (e.g., NF-κB luciferase assay) to monitor the activity of key signaling cascades.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on the expression of soluble adhesion molecules.

Table 1: Effect of this compound on Soluble Adhesion Molecule Concentrations in Patients with Systemic Sclerosis

Adhesion Molecule Treatment Group Baseline Concentration (mean [SD]) 12-Week Concentration (mean [SD]) P-value
sELAM-1 (pg/mL)This compound17.0 [7.8]11.9 [9.0]< 0.05
Control20.3 [9.9]20.4 [10.5]NS
sVCAM-1 (ng/mL)This compound51.2 [12.9]40.8 [13.8]< 0.05
Control56.8 [49.6]62.7 [40.6]NS
sICAM-1 (ng/mL)This compoundNot specifiedNot specifiedNS
ControlNot specifiedNot specifiedNS

Data from a 12-week, randomized, open-label pilot study. NS = Not Significant.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on IL-1β-Induced ET-1 and Cytokine Production in ECV304 Cells

1. Cell Culture and Seeding:

  • Culture ECV304 cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
  • Seed cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and reach 80-90% confluency.

2. Inflammatory Stimulation and this compound Treatment:

  • Starve the cells in serum-free media for 4-6 hours prior to treatment.
  • Pre-treat the cells with this compound (2, 4, or 6 µg/mL) or vehicle control for 1 hour.
  • Stimulate the cells with IL-1β (100 IU/mL) in the presence of this compound or vehicle.

3. Sample Collection:

  • For Gene Expression Analysis (RT-qPCR): Collect cell lysates at 3, 6, and 12 hours post-stimulation.
  • For Protein Analysis (ELISA): Collect cell culture supernatants at 3, 6, 12, and 24 hours post-stimulation.

4. Analysis:

  • RT-qPCR: Analyze the relative gene expression of PPET-1 and other target genes (e.g., VCAM1, ICAM1, IL6) normalized to a housekeeping gene.
  • ELISA: Quantify the concentration of secreted ET-1 and other cytokines in the cell culture supernatants.

Visualizations

Aminaftone_Signaling_Pathway cluster_nucleus Inside Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IKK IKK Complex IL1R->IKK Activates This compound This compound Nucleus Nucleus This compound->Nucleus Inhibits Transcription of Inflammatory Genes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to PPET1 PPET-1 Gene Nucleus->PPET1 Activates Transcription AdhesionMolecules Adhesion Molecule Genes (VCAM-1, ICAM-1, etc.) Nucleus->AdhesionMolecules Activates Transcription Cytokines Cytokine Genes (IL-6, etc.) Nucleus->Cytokines Activates Transcription ET1 ET-1 Production PPET1->ET1 AdhesionProteins Adhesion Molecule Expression AdhesionMolecules->AdhesionProteins CytokineProteins Cytokine Secretion Cytokines->CytokineProteins Experimental_Workflow Start Seed ECV304 Cells Incubate1 Incubate to 80-90% Confluency Start->Incubate1 Starve Serum Starve (4-6h) Incubate1->Starve Pretreat Pre-treat with this compound or Vehicle (1h) Starve->Pretreat Stimulate Stimulate with IL-1β (100 IU/mL) Pretreat->Stimulate Incubate2 Incubate for Time Course (3, 6, 12, 24h) Stimulate->Incubate2 CollectSupernatant Collect Supernatant Incubate2->CollectSupernatant CollectLysate Collect Cell Lysate Incubate2->CollectLysate ELISA ELISA for Protein Quantification CollectSupernatant->ELISA RTqPCR RT-qPCR for Gene Expression CollectLysate->RTqPCR End Data Analysis ELISA->End RTqPCR->End

References

Technical Support Center: Refining In Vivo Delivery of Aminaftone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of Aminaftone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action involves the downregulation of endothelin-1 (ET-1) production. It interferes with the transcription of the pre-pro-endothelin-1 (PPET-1) gene, leading to reduced ET-1 levels. ET-1 is a potent vasoconstrictor, and its reduction is key to this compound's therapeutic effects in vascular disorders.[1]

Q2: What are the main therapeutic applications of this compound?

A2: this compound is primarily used in the treatment of capillary disorders, including chronic venous insufficiency and Raynaud's phenomenon.[2][3] Its ability to protect the vascular endothelium makes it a subject of interest for various conditions involving microvascular dysfunction.

Q3: What is a typical human dose for this compound?

A3: In clinical studies, a common dosage for adult humans is 75 mg administered three times a day (TID).[4]

Q4: Is there any information on the preclinical pharmacokinetics of this compound?

A4: Following oral administration, this compound is partially metabolized to phthiocol and is excreted in the urine over 72 hours, with peak excretion occurring around 6 hours after intake.[1]

Q5: What are the known preclinical safety and tolerability profiles of this compound?

A5: Preclinical studies in various animal models have shown that this compound has a good safety profile. Acute toxicity studies in four different species showed no significant adverse effects at doses up to 3 g/kg.[1]

Troubleshooting In Vivo Delivery of this compound

This compound is a poorly water-soluble compound, which presents challenges for in vivo administration. Below are common issues and troubleshooting strategies.

Issue Potential Cause Troubleshooting Suggestions
Precipitation of this compound in Formulation Poor solubility in the chosen vehicle.- Vehicle Selection: this compound is reported to be soluble in DMSO.[5] For in vivo use, co-solvent systems are often necessary to maintain solubility upon injection into the aqueous environment of the body. Consider using a mixture of DMSO with other vehicles like polyethylene glycol 400 (PEG400), propylene glycol (PG), or Tween 80. - pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the vehicle. However, the effect of pH on this compound's solubility is not well-documented. - Formulation Screening: It is advisable to perform a small-scale solubility screening of this compound in various pharmaceutically acceptable vehicles to identify the most suitable one for your intended administration route.
Inconsistent Results Between Animals Variable drug absorption due to formulation issues or administration technique.- Homogenize Formulation: If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose. - Control Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Standardize the gavage volume and speed of administration. - Fasting/Feeding State: The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. Standardize the feeding schedule of the animals before dosing.
Adverse Effects Post-Administration (e.g., irritation, lethargy) Vehicle toxicity or irritation from the formulation.- Minimize Co-solvent Concentration: Use the lowest effective concentration of organic co-solvents like DMSO, as they can cause local irritation or systemic toxicity at high concentrations. - Vehicle Toxicity Study: If using a novel vehicle combination, it is recommended to conduct a preliminary study in a small group of animals to assess the tolerability of the vehicle alone. - Route of Administration: For irritant formulations, consider alternative administration routes. For example, if subcutaneous injection causes irritation, intraperitoneal or oral administration might be better tolerated.
Difficulty in Preparing a Stable Formulation for Dosing Lack of stability data for this compound in solution.- Prepare Fresh Formulations: Due to the lack of published stability data, it is highly recommended to prepare this compound formulations fresh on the day of dosing. - Protect from Light and Heat: As a general precaution for chemical compounds, store the stock powder and prepared formulations protected from light and at a controlled temperature to minimize degradation. - Visual Inspection: Always visually inspect the formulation for any signs of precipitation or color change before administration.

Experimental Protocols

While specific in vivo protocols for this compound are scarce in the literature, the following sections provide a general framework and a specific example based on available information.

Solubility and Formulation Data

Quantitative solubility and stability data for this compound in common in vivo vehicles are not extensively reported. The following table summarizes the available information and provides general guidance for formulating poorly soluble compounds.

Solvent/Vehicle Reported Solubility of this compound General Considerations for In Vivo Use
Water / PBS Poorly solubleNot suitable as a primary solvent. May be used for dilution of a stock solution if precipitation does not occur.
DMSO (Dimethyl sulfoxide) Soluble[5]Common solvent for initial stock solutions. Use at the lowest possible concentration in the final formulation due to potential toxicity. Typically <10% of the final injection volume.
Ethanol Data not availableOften used as a co-solvent. Can cause dehydration and irritation at injection sites.
PEG400 (Polyethylene glycol 400) Data not availableA common co-solvent that can improve the solubility of hydrophobic compounds and is generally well-tolerated.
Propylene Glycol (PG) Data not availableAnother widely used co-solvent.
Oils (e.g., Corn oil, Sesame oil) Data not availableSuitable for oral or subcutaneous administration of lipophilic compounds.
Surfactants (e.g., Tween 80, Cremophor EL) Data not availableCan be used to create micellar solutions or emulsions to improve solubility and absorption.
Example In Vivo Administration Protocol (Oral - Food Admixture)

This protocol is based on a study using a rat model of monocrotaline-induced pulmonary hypertension.[5]

  • Animal Model: Male Wistar rats.

  • Dose Groups:

    • Control (vehicle only)

    • Monocrotaline control

    • This compound (30 mg/kg/day)

    • This compound (150 mg/kg/day)

  • Formulation Preparation:

    • This compound is administered as a food admix.

    • Calculate the total daily food consumption per rat.

    • Mix the required daily dose of this compound with a portion of the powdered standard rat chow.

    • To ensure complete consumption of the drug, this medicated portion can be provided before the rest of the daily food ration.

  • Administration:

    • Provide the this compound-food mixture to the rats daily.

    • Monitor food consumption to ensure the intended dose is being administered.

  • Monitoring:

    • Weigh the rats regularly (e.g., twice a week) to monitor their health and adjust dosing if necessary.

Visualizations

This compound's Signaling Pathway

Aminaftone_Signaling_Pathway This compound's Mechanism of Action This compound This compound PPET1_Gene Pre-pro-endothelin-1 (PPET-1) Gene Transcription This compound->PPET1_Gene Inhibits ET1_Production Endothelin-1 (ET-1) Production PPET1_Gene->ET1_Production Vascular_Effects Vasoconstriction Endothelial Dysfunction ET1_Production->Vascular_Effects

Caption: Signaling pathway illustrating this compound's inhibitory effect on ET-1 production.

Experimental Workflow for In Vivo Study

Experimental_Workflow General Workflow for In Vivo this compound Study A 1. Formulation Preparation (e.g., Suspension in Vehicle) C 3. Administration of this compound (e.g., Oral Gavage) A->C B 2. Animal Acclimatization & Baseline Measurements B->C D 4. Monitoring & Data Collection (e.g., Blood Pressure, Biomarkers) C->D E 5. Sample Collection (Blood, Tissues) D->E F 6. Data Analysis E->F

Caption: A typical experimental workflow for an in vivo study of this compound.

References

Challenges in interpreting data from Aminaftone studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Aminaftone.

Frequently Asked Questions (FAQs)

Q1: What is the primary established mechanism of action for this compound?

A1: this compound is classified as an endothelial protector. Its principal mechanism of action is the downregulation of endothelin-1 (ET-1) production.[1][2][3] It achieves this by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in endothelial cells.[1][3][4] Notably, studies have shown that this compound does not influence the activity of the endothelin-converting enzyme (ECE).[3][4]

Q2: What are the secondary or broader biological effects of this compound?

A2: Beyond its primary effect on ET-1, pre-clinical and clinical studies have reported that this compound can modulate a range of biological mediators. It has been shown to downregulate the expression of adhesion molecules such as VCAM-1, ICAM-1, and E-selectin.[5][6][7] It also appears to interfere with pro-inflammatory and pro-fibrotic cytokines, including IL-6 and TGF-beta, and can counteract the effects of Vascular Endothelial Growth Factor (VEGF), particularly by protecting endothelial cadherins and reducing vascular permeability.[5][6][8][9]

Q3: What are the key pharmacokinetic properties of this compound?

A3: After oral administration, this compound is partially metabolized into phthiocol.[5][10] It is primarily eliminated through urine within 72 hours, with the peak excretion level occurring approximately 6 hours after intake.[5][7][10] Researchers should be aware that this can cause the urine of test subjects to have a slight reddish color.[11]

Q4: Are there any critical contraindications to consider in experimental subjects?

A4: Yes. This compound is known to potentially cause hemolytic crises in individuals with a genetic deficiency in glucose-6-phosphate-dehydrogenase (G6PD), a condition also known as favism.[11] It is crucial to screen for or be aware of the G6PD status of human subjects or use animal models without this deficiency.

Q5: Why is there heterogeneity in the results of clinical studies on this compound?

A5: The interpretation of clinical data on this compound faces challenges due to several factors. A significant limitation is that many available studies are non-randomized, single-center cohorts, with a notable lack of large-scale, double-blind, placebo-controlled trials.[5][10] Furthermore, many of the clinical efficacy outcomes, particularly in conditions like Raynaud's phenomenon, are based on subjective measures like patient-reported scores, which can introduce variability.[5]

Troubleshooting Guides

Q1: We are observing high variability in our HUVEC tube formation assays when testing this compound. What are the common causes and how can we troubleshoot this?

A1: High variability in tube formation assays is a common challenge. The issue often stems from the extracellular matrix, cell conditions, or the assay procedure itself. Follow this troubleshooting workflow to diagnose the problem.

G start High Variability in Tube Formation Assay q1 Is Matrigel layer uniform and bubble-free? start->q1 a1_yes Matrigel OK q1->a1_yes Yes a1_no Re-plate Matrigel. Use pre-chilled tips/plates. Allow to polymerize for 30-60 min at 37°C. q1->a1_no No q2 Is cell density optimal? (e.g., 10,000-20,000 cells/well) a1_yes->q2 a2_yes Density OK q2->a2_yes Yes a2_no Perform cell density titration. Inadequate cells yield incomplete tubes; too many yield monolayers. q2->a2_no No q3 Are cells healthy and at a low passage number? a2_yes->q3 a3_yes Cells OK q3->a3_yes Yes a3_no Use new, low-passage cells. High-passage HUVECs lose angiogenic potential. q3->a3_no No q4 Is incubation time appropriate? (Typically 4-8 hours for HUVECs) a3_yes->q4 a4_yes Timing OK q4->a4_yes Yes a4_no Perform a time-course experiment. Networks can degrade after ~18-24 hours. q4->a4_no No end_node Variability likely due to treatment effects. Ensure consistent this compound prep and appropriate controls (e.g., VEGF). a4_yes->end_node

Caption: Troubleshooting workflow for endothelial cell tube formation assays.

Q2: Our RT-qPCR results for PPET-1 gene expression show inconsistent downregulation with this compound. How can we improve the reliability of these experiments?

A2: Inconsistent gene expression results can arise from multiple factors, from cell stimulation to data normalization.

  • Consistent Endothelial Stimulation: The baseline expression of PPET-1 might be too low for a significant downregulation to be observed. Studies often use a pro-inflammatory stimulus like Interleukin-1 beta (IL-1β) to first increase PPET-1 expression.[3][4] Ensure you are using a consistent concentration and incubation time for your stimulus before adding this compound.

  • Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound.

    • Positive Control: Use a known inhibitor of the ET-1 pathway if available.

    • Stimulated Control: Include a group treated only with the stimulus (e.g., IL-1β) to confirm upregulation of PPET-1.

  • Housekeeping Gene Selection: The stability of your reference (housekeeping) gene is critical. Do not assume common genes like GAPDH or ACTB are stable under your specific experimental conditions. Validate a panel of potential reference genes and use an algorithm (e.g., geNorm, NormFinder) to select the most stable ones for normalization.

  • Dose- and Time-Dependence: this compound's effect on PPET-1 transcription has been shown to be dose- and time-dependent.[5] If you are not seeing a consistent effect at a single concentration, perform a dose-response (e.g., 2, 4, 6 µg/mL) and a time-course (e.g., 3, 6, 12 hours) experiment to identify the optimal parameters.[3][4]

Q3: We see a strong effect of this compound on reducing ET-1 in vitro, but the in vivo effects on capillary fragility are modest. How should we interpret this discrepancy?

A3: This is a common challenge in translating bench research to clinical or whole-animal models. The discrepancy highlights the complexity of in vivo systems compared to isolated cell cultures.

G cluster_0 In Vitro System (e.g., HUVECs) cluster_1 In Vivo System (e.g., Animal Model) invitro_this compound This compound ppet1 PPET-1 Gene Transcription invitro_this compound->ppet1 Inhibits invivo_this compound This compound et1 ET-1 Production ppet1->et1 invitro_result Significant Reduction et1->invitro_result invivo_result Modest Reduction pkpd Pharmacokinetics (Metabolism, Distribution) invivo_this compound->pkpd pathways Complex Pathways (VEGF, Cytokines, etc.) invivo_this compound->pathways cap_frag Capillary Fragility pkpd->cap_frag label_discrepancy Potential Reasons for Discrepancy pathways->cap_frag cap_frag->invivo_result

Caption: Logical relationship between in vitro and in vivo study complexities.
  • Pharmacokinetics & Bioavailability: In an animal, the concentration of this compound reaching the target endothelial cells is governed by absorption, distribution, metabolism, and excretion (ADME). The effective dose in vivo may be lower or less sustained than the concentrations used in cell culture.

  • Complex Interacting Pathways: Capillary fragility in vivo is not solely dependent on ET-1. It is a multifactorial process involving other signaling molecules like VEGF, inflammatory cytokines, and physical forces that are not fully replicated in a static cell culture model.[5][8] this compound's effects on these other pathways may be synergistic or antagonistic, leading to a different net result.

  • Model Limitations: The animal model used may not fully recapitulate the specific human pathology being studied. Furthermore, the method of inducing capillary fragility in the model may rely on mechanisms that are only partially sensitive to this compound's effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound
ParameterObservationSource
Metabolism Partially metabolized to phthiocol.[5][10]
Elimination Route Primarily through urine.[5][7]
Elimination Half-Life Excreted within 72 hours.[5][10]
Time to Peak Excretion Maximum excretion occurs ~6 hours post-administration.[5][7][10]
Table 2: Summary of this compound Effects on Key Biomarkers
BiomarkerEffect ObservedModel/Study TypeSource
Endothelin-1 (ET-1) Significant reduction in production/concentration.In vitro (ECV304 cells), Animal models[1][3]
PPET-1 Gene Expression Significant downregulation.In vitro (ECV304 cells)[3][4]
sVCAM-1 Significant decrease in concentration.Human (Systemic Sclerosis patients)[12]
sELAM-1 (E-selectin) Significant decrease in concentration.Human (Systemic Sclerosis patients)[12]
VEGF-induced Permeability Significantly decreased.In vitro (HUVEC)[9]
VE-Cadherin Expression Restored/Protected from VEGF-induced degradation.In vitro (HUVEC)[9]

Experimental Protocols

Protocol 1: Capillary Resistance Test (Tourniquet Test)

The capillary resistance test, also known as the Hess test or tourniquet test, is a clinical method to assess capillary fragility.[13][14] It is relevant for evaluating the in vivo efficacy of this compound on its primary indication.

Objective: To measure capillary fragility by counting the number of petechiae formed after applying a standardized pressure to the upper arm.

Materials:

  • Sphygmomanometer (blood pressure cuff)

  • Timer

  • Marking pen

  • Magnifying glass (optional)

Procedure:

  • Baseline Assessment: Examine the subject's forearm (typically the antecubital fossa and below) to ensure no pre-existing petechiae are present. If any are found, mark their location.

  • Determine Midpoint Pressure: Measure the subject's systolic and diastolic blood pressure. Calculate the midpoint pressure: (Systolic + Diastolic) / 2.[15]

  • Apply Pressure: Place the blood pressure cuff on the upper arm. Inflate the cuff to the calculated midpoint pressure.

  • Maintain Pressure: Hold this pressure for a standardized duration, typically 5 minutes.[13][16]

  • Release and Wait: Deflate the cuff completely. Wait for 5 to 10 minutes to allow for the normal color to return to the arm and for any petechiae to become fully visible.[16]

  • Count Petechiae: Using the marking pen, draw a circle of a standard size (e.g., 1 square inch or a 5 cm diameter circle) on the forearm, just below the antecubital fossa.[15] Count the number of new petechiae (small, red, non-blanching spots) inside this circle.

  • Data Interpretation: A positive test is generally defined as the appearance of more than 10-20 new petechiae within the defined area.[13] When testing this compound, a comparison of petechiae counts before and after a course of treatment is used to quantify the drug's effect on capillary resistance.

Protocol 2: In Vitro Endothelial Tube Formation Assay

This assay models the reorganization stage of angiogenesis and is used to assess the pro- or anti-angiogenic potential of compounds like this compound.

Objective: To quantify the formation of capillary-like structures by endothelial cells cultured on an extracellular matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement membrane matrix (e.g., Matrigel® or Geltrex®)

  • 96-well tissue culture plate

  • Endothelial cell growth medium (e.g., EGM-2)

  • Test compound (this compound) and controls (e.g., VEGF as a pro-angiogenic stimulus, Suramin as an inhibitor)

  • Inverted microscope with a camera

Procedure:

  • Prepare Matrix Layer: Thaw the basement membrane matrix on ice overnight at 4°C.[17] Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize and form a gel.[18]

  • Prepare Cells: Harvest HUVECs that are approximately 80% confluent.[17] Create a single-cell suspension and count the cells. Resuspend the cells in assay medium (basal medium, often with reduced serum) at a density of 2-4 x 10⁵ cells/mL.

  • Add Treatments: Add the desired concentrations of this compound, VEGF, and other controls to the cell suspension. Mix gently.

  • Seed Cells: Carefully add 100 µL of the cell suspension (containing 10,000-20,000 cells) to each well on top of the polymerized matrix.[18]

  • Incubation: Incubate the plate at 37°C, 5% CO₂. For HUVECs, well-formed tube networks typically develop within 4-8 hours.[17]

  • Imaging and Analysis:

    • At the desired time point, visualize the tube network using an inverted microscope.

    • Capture images from several representative fields in each well.

    • Quantify the degree of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of branches.

    • Compare the quantitative results from this compound-treated wells to both negative (vehicle) and positive (VEGF-stimulated) controls.

Signaling Pathway Visualization

G cluster_0 Endothelial Cell Amina This compound PPET1 PPET-1 Gene (Transcription) Amina->PPET1 Inhibits VECad VE-Cadherin (Adherens Junctions) Amina->VECad Protects Adhesion Adhesion Molecules (VCAM-1, ICAM-1) Amina->Adhesion Downregulates label_path Proposed Signaling Pathways of this compound ET1 Endothelin-1 (ET-1) Production PPET1->ET1 ET1_Receptor ET-1 Receptor (on Smooth Muscle) ET1->ET1_Receptor Vaso Vasoconstriction Pro-inflammatory Effects ET1_Receptor->Vaso VEGF VEGF VEGF->VECad Degrades Perm Increased Vascular Permeability VECad->Perm Maintains Barrier Inflam Endothelial Inflammation Adhesion->Inflam

Caption: Proposed mechanisms of this compound in endothelial cells.

References

Validation & Comparative

Aminaftone's Efficacy in Vasoprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of aminaftone against other vasoprotective agents, supported by experimental data and mechanistic insights.

Introduction

This compound, a synthetic molecule, has been utilized for its vasoprotective and angioprotective properties in various vascular disorders, notably chronic venous insufficiency (CVI).[1][2] Its efficacy in improving microcirculation and reducing capillary fragility positions it as a significant agent in the management of venous diseases. This guide provides an objective comparison of this compound's performance with other commonly used vasoprotective agents, namely bioflavonoids (diosmin and hesperidin) and calcium dobesilate. The comparison is based on available clinical trial data and preclinical experimental findings, with a focus on quantitative outcome measures and mechanistic pathways.

Comparative Efficacy: Clinical Data

The clinical efficacy of this compound has been evaluated in the context of chronic venous disease, often in comparison to other veno-active drugs and placebo. A key randomized, double-blind, placebo-controlled trial by Belczak et al. provides a head-to-head comparison of this compound with micronized diosmin + hesperidin and coumarin + troxerutin.[2][3][4] Data from placebo-controlled trials of diosmin/hesperidin and calcium dobesilate are also included for a broader comparative perspective.

Table 1: Comparison of Clinical Efficacy in Chronic Venous Insufficiency (CVI)

AgentDosageKey Efficacy OutcomesStudy Type
This compound 75 mg twice dailyQuality of Life (QoL): Significantly improved QoL scores, particularly in relieving symptoms of edema, pain/burning, pruritus/paresthesia, and heaviness/fatigue.[3][4][5] Limb Volume: Showed a trend towards limb volume reduction.[5]Randomized, double-blind, placebo-controlled trial[3][4]
Micronized Diosmin (900mg) + Hesperidin (100mg) 1 tablet dailyLimb Volume: More frequent volume reductions of ≥100 mL compared to this compound, coumarin + troxerutin, and placebo.[3][4] Symptoms: Significant improvement in CVI symptoms and quality of life compared to placebo.[4][6]Randomized, double-blind, placebo-controlled trial[3][4]
Calcium Dobesilate 500 mg three times dailyLeg Volume: Significant reduction in lower calf volume (-64.72 ± 111.93 cm³) compared to placebo (+0.8 ± 152.98 cm³).[7] Symptoms: Significant improvement in pain, discomfort, heavy legs, tired legs, tingling, itching, and cramps compared to placebo.[7]Double-blind, placebo-controlled, multicentre trial[7]
Placebo N/AMinimal to no improvement in symptoms or limb volume.[3][4][7]Randomized, double-blind, placebo-controlled trials[3][4][7]

Mechanistic Pathways and Experimental Data

The vasoprotective effects of this compound and its comparators are rooted in their distinct mechanisms of action at the cellular and molecular levels.

This compound: Endothelial Protection and Anti-inflammatory Action

This compound exerts its effects by directly targeting the vascular endothelium. It has been shown to downregulate the expression of adhesion molecules such as E-selectin (ELAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[5] Furthermore, it reduces the production of the potent vasoconstrictor endothelin-1 (ET-1) and pro-inflammatory cytokines.[2] A key mechanism is its ability to protect against VEGF-induced increases in vascular permeability by preserving the integrity of VE-cadherin, a critical component of endothelial cell junctions.[2]

aminaftone_mechanism This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Acts on VECadherin VE-Cadherin (Junction Integrity) This compound->VECadherin Protects ET1 Endothelin-1 (Vasoconstriction) This compound->ET1 Inhibits Production AdhesionMolecules Adhesion Molecules (VCAM-1, E-Selectin) This compound->AdhesionMolecules Downregulates VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds to VEGFR->VECadherin Disrupts Permeability Vascular Permeability VEGFR->Permeability Increases Inflammation Inflammation AdhesionMolecules->Inflammation diosmin_hesperidin_mechanism Diosmin Diosmin & Hesperidin Norepinephrine Norepinephrine Diosmin->Norepinephrine Prolongs Effect InflammatoryMediators Inflammatory Mediators (Prostaglandins, Thromboxanes) Diosmin->InflammatoryMediators Inhibits LeukocyteActivity Leukocyte Activation & Adhesion Diosmin->LeukocyteActivity Inhibits LymphaticDrainage Improved Lymphatic Drainage Diosmin->LymphaticDrainage VenousTone Increased Venous Tone Norepinephrine->VenousTone CapillaryPermeability Capillary Permeability InflammatoryMediators->CapillaryPermeability Increases LeukocyteActivity->CapillaryPermeability Increases calcium_dobesilate_mechanism CalciumDobesilate Calcium Dobesilate VEGF_FGF VEGF & FGF Signaling CalciumDobesilate->VEGF_FGF Inhibits CapillaryPermeability Reduced Capillary Permeability CalciumDobesilate->CapillaryPermeability OxidativeStress Oxidative Stress CalciumDobesilate->OxidativeStress Reduces EndothelialFunction Improved Endothelial Function CalciumDobesilate->EndothelialFunction VEGF_FGF->CapillaryPermeability Increases OxidativeStress->EndothelialFunction Impairs permeability_assay_workflow Start Start: Culture Endothelial Cells on Transwell Insert Monolayer Formation of Confluent Monolayer Start->Monolayer Treatment Treat with Vasoprotective Agent (e.g., this compound) Monolayer->Treatment Induction Induce Permeability (e.g., with VEGF) Treatment->Induction Tracer Add Fluorescent Tracer (e.g., FITC-Dextran) Induction->Tracer Incubation Incubate Tracer->Incubation Measurement Measure Fluorescence in Lower Chamber Incubation->Measurement Analysis Analyze Data: Compare Treated vs. Control Measurement->Analysis

References

A Comparative Analysis of Aminaftone and Bioflavonoids in the Management of Venous Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Venous Disease (CVD) is a prevalent condition characterized by impaired venous return, leading to symptoms such as pain, edema, and in advanced stages, skin changes and ulceration. The pathophysiology involves venous hypertension, inflammation, and endothelial dysfunction. Management strategies often include venoactive drugs (VADs) aimed at improving venous tone and reducing inflammation. This guide provides a detailed comparative analysis of two such agents: Aminaftone, a synthetic endothelial protector, and bioflavonoids, a class of naturally derived polyphenolic compounds, with a focus on diosmin and hesperidin.

Mechanism of Action: A Tale of Two Pathways

While both this compound and bioflavonoids exert beneficial effects on the vascular endothelium, their primary mechanisms of action diverge, targeting different aspects of CVD pathophysiology.

This compound: This synthetic compound primarily modulates endothelial activation and vasoconstriction. Its key actions include the downregulation of potent vasoconstrictor peptide Endothelin-1 (ET-1) by interfering with the transcription of its precursor gene, PPET-1.[1] Furthermore, this compound has been shown to reduce the expression of key endothelial adhesion molecules—Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin—which are crucial for the recruitment and transmigration of leukocytes, a key step in the inflammatory cascade of CVD.[2][3] It also appears to reduce levels of pro-inflammatory cytokines like IL-6 and Vascular Endothelial Growth Factor (VEGF).[3]

Bioflavonoids (Diosmin/Hesperidin): This class of compounds, often used in a micronized purified flavonoid fraction (MPFF), exhibits a multi-faceted mechanism. They are known to increase venous tone by prolonging the vasoconstrictive effect of norepinephrine on the vein wall.[4] Bioflavonoids also significantly improve lymphatic drainage, which helps in reducing edema.[4] Their potent anti-inflammatory effects are mediated by the inhibition of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This action is thought to occur through the modulation of signaling pathways like NF-κB.

Signaling Pathway Diagrams

Aminaftone_Pathway This compound This compound PPET1_Gene PPET-1 Gene Transcription This compound->PPET1_Gene Inhibits Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) This compound->Adhesion_Molecules Inhibits ET1 Endothelin-1 (ET-1) (Vasoconstrictor) PPET1_Gene->ET1 Inflammation Leukocyte Adhesion & Inflammation Adhesion_Molecules->Inflammation

Fig. 1: this compound's inhibitory action on Endothelin-1 and adhesion molecules.

Bioflavonoid_Pathway Bioflavonoids Bioflavonoids (Diosmin/Hesperidin) Norepinephrine Norepinephrine Activity Bioflavonoids->Norepinephrine Prolongs Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6) Bioflavonoids->Inflammatory_Mediators Inhibits Lymphatic_Drainage Lymphatic Drainage Bioflavonoids->Lymphatic_Drainage Improves Venous_Tone Increased Venous Tone Norepinephrine->Venous_Tone Inflammation Venous Inflammation Inflammatory_Mediators->Inflammation

Fig. 2: Bioflavonoids' multi-target mechanism in venous disease.

Comparative Efficacy: Quantitative Data

Direct head-to-head clinical trials are limited. However, a randomized, double-blind, placebo-controlled trial by Belczak et al. compared the effectiveness of different veno-active drugs, including this compound and bioflavonoids.[2] A subsequent meta-analysis reported data from this trial, providing a basis for comparison.[7] The tables below summarize key quantitative findings from this and other relevant studies.

Table 1: Clinical Symptom Improvement
ParameterThis compoundBioflavonoids (Diosmin/Hesperidin)Study Type / Reference
Global Symptom Reduction Significant improvement in QoL, edema, pain, pruritus, heavinessFavored over this compound (MD: -2.28)Comparative RCT (Belczak et al., 2013, as cited in[7])
Pain Reduction (100mm VAS) Not specified-34.90 mm (vs. baseline of 63.42 mm)Clinical Trial (Henriet et al., as cited in[8])
Pain Reduction (100mm VAS) Not specified-22.8 mm (vs. baseline of 50.3 mm)Non-inferiority Study[8]
Ankle Circumference Reduction Not specified-4.27 mm (vs. Placebo)Meta-analysis (Cochrane, 2020)[9][10]

VAS: Visual Analogue Scale; MD: Mean Difference. A negative MD favors the comparator (Diosmin/Hesperidin).

Table 2: Biomarker Modulation
BiomarkerThis compound (75 mg TID for 12 weeks)Bioflavonoids (MPFF)Study Type / Reference
sE-selectin ↓ from 17.0 to 11.9 pg/mL (p < 0.05 vs control)Not specifiedPilot Study (Systemic Sclerosis patients)[11]
sVCAM-1 ↓ from 51.2 to 40.8 ng/mL (p < 0.05 vs control)Not specifiedPilot Study (Systemic Sclerosis patients)[11]
Endothelin-1 (ET-1) Downregulates gene expression in vitro[1]↓ to ~25.0 pg/mL (vs. >37 pg/mL in controls)Clinical Study[5]
TNF-α Not specified↓ to 6.82 pg/mL (vs. 12.94 pg/mL in controls)Clinical Study[5]

Data for this compound on adhesion molecules are from a study on systemic sclerosis, which shares a vasculopathy component with CVD. Data for bioflavonoids are from patients with varicose veins.

Experimental Protocols

In Vitro Assay for Endothelin-1 Production (this compound)

This protocol is based on the methodology described by Scorza et al. to investigate the effect of this compound on ET-1 production.[1]

  • Cell Culture: Human ECV304 endothelial cells are cultured to confluence.

  • Stimulation: Cells are incubated with an inflammatory stimulus, Interleukin-1β (IL-1β) at 100 IU/mL, to induce overproduction of ET-1.

  • Treatment: Concurrently with IL-1β, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL) or a vehicle control.

  • Sample Collection: Supernatants are collected at multiple time points (e.g., 3, 6, and 12 hours).

  • Quantification: ET-1 concentrations in the supernatants are quantified using a commercial enzyme immunoassay (EIA) kit.

  • Gene Expression Analysis: At the same time points, cells are lysed, and RNA is extracted. Pre-pro-endothelin-1 (PPET-1) gene expression is analyzed via real-time polymerase chain reaction (RT-PCR) to determine if the effect is at the transcriptional level.

In_Vitro_Workflow Start Culture ECV304 Endothelial Cells Stimulate Stimulate with IL-1β Start->Stimulate Treat Add this compound (2, 4, 6 µg/mL) Start->Treat Incubate Incubate (3, 6, 12 hrs) Stimulate->Incubate Treat->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Quantify Quantify ET-1 (EIA) Quantify PPET-1 mRNA (RT-PCR) Collect->Quantify

Fig. 3: Workflow for an in vitro experiment assessing this compound's effect on ET-1.
Randomized Controlled Trial for Clinical Efficacy (General Protocol)

This protocol represents a generalized design for a randomized, double-blind, placebo-controlled trial to assess the efficacy of a venoactive drug in patients with CVD, based on common elements from multiple clinical trial descriptions.[12][13]

  • Participant Selection: Patients are screened based on inclusion/exclusion criteria. Inclusion typically involves diagnosis of symptomatic CVD (e.g., CEAP clinical classes C1-C5) and a minimum symptom score on a Visual Analogue Scale (VAS).[12]

  • Randomization: Eligible participants are randomly assigned to one of the treatment arms (e.g., this compound, Bioflavonoids, or Placebo) in a double-blind manner.

  • Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 60 to 90 days).[14]

  • Outcome Assessment: Efficacy is evaluated at baseline and at the end of the treatment period.

    • Primary Endpoint: Change in global CVD symptom intensity, measured by a 100 mm VAS.[8]

    • Secondary Endpoints:

      • Change in leg volume or ankle circumference (measured by water plethysmography or tape measure).[9]

      • Improvement in Quality of Life (QoL), assessed using a validated questionnaire (e.g., CIVIQ-20).

      • Assessment of individual symptoms (pain, heaviness, cramps).

      • Safety and tolerability, monitored through adverse event reporting.

  • Statistical Analysis: The change from baseline in the primary and secondary endpoints is compared between the treatment groups using appropriate statistical tests.

Conclusion

Both this compound and bioflavonoids (diosmin/hesperidin) are effective pharmacological options for managing the symptoms and underlying pathophysiology of chronic venous disease.

  • Bioflavonoids have a more extensive body of clinical evidence supporting their efficacy in reducing a broad range of symptoms, particularly edema and pain.[4][9] Their multi-target mechanism, involving improved venous tone, enhanced lymphatic drainage, and broad anti-inflammatory action, makes them a robust first-line therapy.[4]

  • This compound presents a more targeted mechanism focused on mitigating endothelial dysfunction by downregulating vasoconstrictors like ET-1 and inhibiting leukocyte-endothelial adhesion.[1][2][3] While direct comparative data from the Belczak et al. trial suggests bioflavonoids may have an edge in global symptom reduction[7], this compound's specific molecular actions could prove highly beneficial for patients where endothelial activation is a primary driver of the disease process.

For drug development professionals, the distinct mechanisms of these compounds suggest potential for targeted therapies. Further research into patient stratification based on biomarkers of endothelial dysfunction (e.g., sVCAM-1, ET-1) could help identify patient populations most likely to respond to this compound. Conversely, the established efficacy and safety profile of bioflavonoids make them a strong benchmark for the development of new venoactive drugs. Future head-to-head trials with standardized endpoints and biomarker analysis are crucial to delineate the precise therapeutic roles of each agent.

References

Aminaftone's Vascular-Protective Mechanism: A Comparative Cross-Validation in Endothelial Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanism of action of Aminaftone compared to other veno-active agents, supported by in vitro experimental data.

This compound, a well-established therapeutic agent for vascular disorders, exerts its primary effects by bolstering endothelial integrity and function. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated in different endothelial cell lines, and benchmarked against other commonly used veno-active drugs. The data presented herein is curated from a range of in vitro studies to provide a clear, evidence-based comparison for research and development professionals.

Comparative Mechanism of Action

This compound's multifaceted mechanism centers on the regulation of key mediators of endothelial dysfunction. Its actions have been predominantly characterized in human endothelial cell lines, including the spontaneously transformed human umbilical vein endothelial cell line ECV304 and primary Human Umbilical Vein Endothelial Cells (HUVECs). A comparative summary of its mechanism against other veno-active agents is presented below.

Drug ClassPrimary Mechanism of ActionKey Molecular TargetsPredominantly Studied Cell Line(s)
This compound Downregulation of vasoconstrictor and pro-inflammatory molecule production; reduction of vascular permeability.Endothelin-1 (ET-1), Pre-pro-endothelin-1 (PPET-1) gene, Vascular Endothelial Growth Factor (VEGF), VE-cadherin, Adhesion Molecules (VCAM-1, ICAM-1, E-selectin), Pro-inflammatory Cytokines (IL-6, IL-10, TGF-beta).[1][2]ECV304, HUVEC.[1][3]
Diosmin/Diosmetin Protection against oxidative stress by enhancing endogenous antioxidant defenses.Reactive Oxygen Species (ROS), Cellular Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase).Endothelial Cells.
Sulodexide Anti-inflammatory action and restoration of the endothelial glycocalyx.Inflammatory mediators (MCP-1, IL-6), Reactive Oxygen Species (ROS), Glycocalyx components.[4][5][6]Human Umbilical Vein Endothelial Cells (HUVEC).[5]
Hydroxyethylrutosides Direct antioxidant effect by scavenging free radicals.Reactive Oxygen Species (ROS).Not specifically detailed in the provided context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies, showcasing the dose-dependent effects of this compound on critical markers of endothelial function.

Table 1: Effect of this compound on Endothelin-1 (ET-1) Production in IL-1β-stimulated ECV304 Cells [3][7][8][9]

This compound Concentration (µg/mL)ET-1 Concentration (pg/mL) - Mean (SD)Percentage Reduction vs. IL-1β Control
0 (Control)Baseline-
0 (IL-1β stimulated)Increased from baseline0%
2Significantly ReducedConcentration-dependent reduction
4Significantly ReducedConcentration-dependent reduction
6Significantly Reduced (reverted to baseline)Concentration-dependent reduction

Data synthesized from studies demonstrating a significant, concentration-dependent reduction in ET-1 production. Specific values can be obtained from the cited literature.

Table 2: Effect of this compound on VEGF-Induced Permeability in HUVECs [1]

This compound Concentration (µg/mL)VEGF-Induced Permeability
1-20Significantly Decreased

This compound was shown to significantly decrease VEGF-induced hyperpermeability in a concentration-dependent manner.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelin-1 (ET-1) Production Assay in ECV304 Cells[7][8]
  • Cell Culture: Human ECV304 endothelial cells are cultured in Medium 199 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Confluent cell monolayers are incubated with interleukin-1β (IL-1β) at a concentration of 100 IU/mL to stimulate ET-1 production. Concurrently, cells are treated with increasing concentrations of this compound (e.g., 2, 4, or 6 µg/mL) or vehicle control.

  • Sample Collection: Supernatants are collected at various time points (e.g., 3, 6, and 12 hours) post-treatment.

  • Quantification: ET-1 concentrations in the supernatants are quantified using a commercially available enzyme immunoassay (ELISA) kit, following the manufacturer's instructions.[10][11][12][13]

Real-Time Polymerase Chain Reaction (RT-PCR) for Pre-pro-endothelin-1 (PPET-1) Gene Expression[8][9]
  • RNA Extraction: Total RNA is extracted from treated and control ECV304 cells using a suitable reagent (e.g., TRIzol).

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14][15][16][17]

  • Real-Time PCR: Quantitative PCR is performed using primers specific for the PPET-1 gene and a suitable housekeeping gene for normalization (e.g., GAPDH). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the PPET-1 gene is calculated using the comparative Ct (ΔΔCt) method.

In Vitro Vascular Permeability Assay in HUVECs[1][20]
  • Cell Culture: HUVECs are seeded on microporous inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.

  • Treatment: The endothelial monolayer is treated with Vascular Endothelial Growth Factor (VEGF) at a concentration of 50 ng/mL to induce hyperpermeability. Experimental groups are co-treated with varying concentrations of this compound.

  • Permeability Measurement: A tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the insert. The amount of the tracer that passes through the endothelial monolayer into the lower chamber over a specific time period (e.g., 2 hours) is measured using a fluorescence plate reader.[2][3][7][18][19]

  • Data Analysis: The permeability is expressed as the percentage of the tracer that has moved to the lower chamber relative to the total amount added.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

Aminaftone_Mechanism cluster_stimulus Endothelial Stressors cluster_cell Endothelial Cell IL-1β IL-1β PPET-1 Gene PPET-1 Gene IL-1β->PPET-1 Gene Upregulates VEGF VEGF VE-cadherin VE-cadherin VEGF->VE-cadherin Disrupts Increased Permeability Increased Permeability VEGF->Increased Permeability Induces ET-1 Production ET-1 Production PPET-1 Gene->ET-1 Production Leads to ET-1 Production->Increased Permeability This compound This compound This compound->PPET-1 Gene Downregulates Transcription This compound->VE-cadherin Restores Expression

Caption: this compound's dual mechanism of action in endothelial cells.

Permeability_Assay_Workflow A 1. Seed HUVECs on Transwell inserts B 2. Culture to form a confluent monolayer A->B C 3. Treat with VEGF ± this compound/Alternatives B->C D 4. Add FITC-dextran to the upper chamber C->D E 5. Incubate for a defined period D->E F 6. Measure fluorescence in the lower chamber E->F G 7. Calculate and compare permeability F->G

Caption: Experimental workflow for the in vitro vascular permeability assay.

Comparative_Mechanisms cluster_this compound This compound cluster_diosmin Diosmin/Diosmetin cluster_sulodexide Sulodexide cluster_rutosides Hydroxyethylrutosides Endothelial Dysfunction Endothelial Dysfunction A1 ↓ ET-1 Production Endothelial Dysfunction->A1 A2 ↓ VEGF-induced Permeability Endothelial Dysfunction->A2 A3 ↓ Adhesion Molecules Endothelial Dysfunction->A3 D2 ↓ Oxidative Stress Endothelial Dysfunction->D2 S1 ↓ Inflammatory Cytokines Endothelial Dysfunction->S1 S2 Restores Glycocalyx Endothelial Dysfunction->S2 H1 Direct Antioxidant Endothelial Dysfunction->H1 D1 ↑ Antioxidant Enzymes D1->D2 Leads to

References

Aminaftone's Modulation of Adhesion Molecules: A Comparative Analysis with Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence highlights the role of endothelial dysfunction and the subsequent overexpression of adhesion molecules in the pathogenesis of various vascular disorders. Aminaftone, a phlebotropic drug, has demonstrated a notable capacity to modulate these key inflammatory markers. This guide provides a comparative analysis of this compound's effects on soluble adhesion molecules versus standard treatments for conditions such as chronic venous insufficiency (CVI), supported by experimental data.

Executive Summary

This compound has been shown to significantly reduce the circulating levels of soluble E-selectin (sE-selectin/sELAM-1) and soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), key mediators in the inflammatory cascade associated with vascular disease.[1] In comparison, a standard treatment for CVI, the Micronized Purified Flavonoid Fraction (MPFF), has also been reported to decrease levels of soluble Intercellular Adhesion Molecule-1 (sICAM-1) and sVCAM-1. While direct comparative trials are limited, this guide consolidates available quantitative data to offer insights for researchers and drug development professionals. Other common treatments, such as escin and hydroxyethylrutoside, are known to possess anti-inflammatory properties and inhibit leukocyte adhesion, though specific quantitative data on their effects on these particular soluble adhesion molecules is less readily available.

Comparative Data on Adhesion Molecule Modulation

The following table summarizes the quantitative effects of this compound and a standard CVI treatment, Micronized Purified Flavonoid Fraction (MPFF), on key soluble adhesion molecules.

TreatmentAdhesion MoleculeBaseline Concentration (Mean ± SD)Post-Treatment Concentration (Mean ± SD)Percentage ChangeStudy Population
This compound (75 mg TID for 12 weeks)sELAM-117.0 ± 7.8 pg/mL11.9 ± 9.0 pg/mL-29.4% Patients with Systemic Sclerosis
sVCAM-151.2 ± 12.9 ng/mL40.8 ± 13.8 ng/mL-20.3% Patients with Systemic Sclerosis
sICAM-1No significant change reportedNo significant change reported-Patients with Systemic Sclerosis
Micronized Purified Flavonoid Fraction (MPFF) (Duration not specified)sICAM-1Not specifiedNot specified-32% Patients with Chronic Venous Disease (C2-C5)
sVCAM-1Not specifiedNot specified-29% Patients with Chronic Venous Disease (C2-C5)

Note: The data for this compound is derived from a study on patients with systemic sclerosis, a condition also characterized by endothelial dysfunction.[1] The data for MPFF is presented as a percentage reduction as reported in a review, and baseline and post-treatment absolute values were not available.

Signaling Pathways and Experimental Workflow

The modulation of adhesion molecules by therapeutic agents is a critical aspect of controlling inflammation at the vascular endothelium. The following diagrams illustrate the general signaling pathway leading to the expression of adhesion molecules and a typical experimental workflow for quantifying their soluble forms.

G cluster_0 Inflammatory Stimuli cluster_1 Endothelial Cell cluster_2 Therapeutic Intervention TNF-α TNF-α EC_Activation Endothelial Cell Activation TNF-α->EC_Activation IL-1β IL-1β IL-1β->EC_Activation NF-κB_Activation NF-κB Activation EC_Activation->NF-κB_Activation Gene_Transcription Gene Transcription NF-κB_Activation->Gene_Transcription Adhesion_Molecules Expression of Adhesion Molecules (E-selectin, VCAM-1, ICAM-1) Gene_Transcription->Adhesion_Molecules Leukocyte_Adhesion Leukocyte Adhesion and Transmigration Adhesion_Molecules->Leukocyte_Adhesion This compound This compound This compound->Adhesion_Molecules Inhibits Expression Standard_Treatments Standard Treatments (e.g., MPFF) Standard_Treatments->Adhesion_Molecules Inhibits Expression G Blood_Sample 1. Collect Blood Sample (Serum or Plasma) Add_Sample 3. Add Patient Sample to Wells Blood_Sample->Add_Sample ELISA_Plate 2. ELISA Plate coated with Capture Antibody ELISA_Plate->Add_Sample Incubation1 4. Incubation: Soluble Adhesion Molecule Binds Add_Sample->Incubation1 Wash1 5. Wash to Remove Unbound Proteins Incubation1->Wash1 Add_Detection_Ab 6. Add Enzyme-linked Detection Antibody Wash1->Add_Detection_Ab Incubation2 7. Incubation: Detection Antibody Binds Add_Detection_Ab->Incubation2 Wash2 8. Wash to Remove Unbound Antibody Incubation2->Wash2 Add_Substrate 9. Add Substrate Wash2->Add_Substrate Color_Development 10. Color Development Add_Substrate->Color_Development Measure_Absorbance 11. Measure Absorbance (Quantification) Color_Development->Measure_Absorbance

References

A Comparative Guide to the Long-Term Efficacy and Safety of Aminaftone in Chronic Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term performance of therapeutic agents is critical. This guide provides an objective comparison of Aminaftone with its common alternatives in the management of chronic venous insufficiency (CVI), supported by available clinical data and an exploration of their molecular mechanisms.

Introduction to this compound and Chronic Venous Insufficiency

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, skin changes, and in advanced stages, venous ulcers. The pathophysiology involves endothelial dysfunction, inflammation, and increased capillary permeability. This compound, a synthetic molecule, has been utilized for its vasoprotective and endothelial-stabilizing properties. Its primary mechanism of action involves the downregulation of endothelin-1 (ET-1), a potent vasoconstrictor, and the modulation of adhesion molecules, which are crucial in the inflammatory cascade of CVI.[1][2][3][4][5] This guide evaluates the long-term efficacy and safety of this compound in comparison to other widely used venoactive drugs, including flavonoid-based compounds (Diosmin and Hesperidin), glycosaminoglycans (Sulodexide), and herbal extracts (Centella asiatica).

Comparative Efficacy of Venoactive Drugs

The long-term efficacy of venoactive drugs is primarily assessed by their ability to alleviate symptoms, reduce edema, and improve patients' quality of life. The following table summarizes available quantitative data from long-term or significant clinical studies.

Table 1: Long-Term Efficacy of this compound and Alternatives in Chronic Venous Insufficiency

Drug/CompoundStudy DurationKey Efficacy EndpointsQuantitative Results
This compound 90 DaysSubjective symptom score, Objective measurements (e.g., echo-Doppler)Statistically very significant improvement in symptomatology compared to other phlebotonic drugs.[6]
48 Weeks (in Raynaud's)Reduction in Raynaud's Condition Score (RCS) and Visual Analogue Scale (VAS) for painSignificant reduction in RCS (p=0.02) and VAS pain (p=0.04) compared to standard care.[7]
Diosmin/Hesperidin (MPFF) Up to 1 YearImprovement in symptoms and Quality of Life (QoL)Studies of up to a year show efficacy in managing CVI symptoms.[8] A low-dose formulation showed significant improvement in VCSS and GIS scores at 8 weeks (p < 0.001).[9]
6 MonthsReduction in pain (VAS score)Non-micronized diosmin showed a -24.9 mm change in VAS, demonstrating non-inferiority to micronized purified flavonoid fraction (MPFF).[10]
Sulodexide 2 YearsPrevention of recurrent Venous Thromboembolism (VTE)Recurrence rate of 4.9% with sulodexide vs. 9.7% with placebo (Hazard Ratio: 0.49).[11]
3 MonthsVenous leg ulcer healingComplete healing in 49.4% of patients on sulodexide vs. 29.8% on local treatment alone.[12] Another study showed 58% healing with sulodexide vs. 36% with standard treatment after 2 months.[13]
Centella asiatica (TTFCA) 4-8 WeeksReduction in ankle edema and subjective symptomsSignificant improvement in microcirculatory parameters and symptoms like leg heaviness and swelling compared to placebo.[14][15][16][17]

Note: Long-term (multi-year) quantitative efficacy data for this compound specifically for CVI is limited in recent literature. The data from Raynaud's phenomenon studies are included to provide an indication of its long-term vascular effects.

Comparative Long-Term Safety Profiles

The safety and tolerability of these agents are crucial for long-term patient adherence and management. The following table outlines the reported adverse events from clinical trials.

Table 2: Long-Term Safety and Tolerability of this compound and Alternatives

Drug/CompoundStudy DurationCommon Adverse EventsIncidence/Quantitative Data
This compound 5 Years (in SSc)Headache, itching, mild intolerance10% of patients reported mild, reversible adverse events leading to discontinuation (Headache: 2.7%, Itching: 1.3%). No serious side effects reported.[18]
Diosmin/Hesperidin (MPFF) Up to 1 YearGastrointestinal discomfort (diarrhea, dyspepsia, nausea), headache, dizziness, skin rashGenerally mild. Dyspepsia/mild stomach upset reported in up to 7% of patients.[19] Common side effects include diarrhea, dyspepsia, nausea, and vomiting.[7][20]
Sulodexide 2 YearsGastrointestinal intolerance (nausea, dyspepsia)No significant difference in bleeding events compared to placebo. Major bleeding was absent, and clinically relevant nonmajor bleeding occurred in 0.65% of patients in both sulodexide and placebo groups.[11]
Meta-analysisBleeding eventsThe rate of bleeding was 0.28% in the sulodexide group and 1.60% in the control group.[21]
Centella asiatica (TTFCA) Up to 60 daysNot specified in detailGenerally well-tolerated with no significant adverse effects reported in the reviewed CVI studies.[15]

Experimental Protocols

Standardized methodologies are essential for the objective evaluation of venoactive drugs. Below are detailed protocols for key experiments cited in clinical trials for CVI.

1. Assessment of Edema: Water Displacement Volumetry

  • Objective: To precisely measure the volume of the lower leg to quantify changes in edema.

  • Apparatus: A specially designed volumeter tank with a spout, a calibrated collection cylinder, and water at a controlled temperature.

  • Procedure:

    • The patient is seated comfortably with their leg in a standardized position.

    • The volumeter is filled with water until it begins to overflow from the spout, ensuring a constant starting level.

    • The collection cylinder is placed under the spout.

    • The patient slowly immerses their foot and lower leg into the volumeter up to a predefined anatomical landmark (e.g., the tibial tuberosity).

    • The displaced water is collected in the cylinder and the volume is recorded.

    • Measurements are typically taken at the same time of day to minimize diurnal variations in edema.

  • Data Analysis: The change in leg volume from baseline to follow-up visits is calculated to determine the efficacy of the treatment in reducing edema. A volume reduction of 30-60 mL versus placebo is considered clinically relevant.[22]

2. Evaluation of Clinical Severity: Venous Clinical Severity Score (VCSS)

  • Objective: To provide a standardized, dynamic assessment of the severity of chronic venous disease and its response to treatment.

  • Procedure: A clinician evaluates 10 clinical parameters, each scored on a scale from 0 (absent/mild) to 3 (severe).

    • Parameters Assessed: Pain, Varicose Veins (size ≥3 mm), Venous Edema, Skin Pigmentation, Inflammation, Induration, Number of Active Ulcers, Duration of Active Ulcers, Size of Active Ulcers, and Use of Compression Therapy.[23][24][25]

  • Scoring:

    • Each of the 10 attributes is graded from 0 to 3.

    • The total score ranges from 0 to 30, with higher scores indicating greater disease severity.

  • Application: The VCSS is administered at baseline and at regular intervals during follow-up to track changes in the patient's clinical status over time.[26][27]

3. Quality of Life Assessment: Chronic Venous Insufficiency Questionnaire (CIVIQ)

  • Objective: To measure the impact of CVI on the patient's quality of life from their own perspective.

  • Procedure: The patient completes a validated questionnaire consisting of 20 questions covering three dimensions:

    • Pain Dimension: Questions related to leg pain and discomfort.

    • Physical Dimension: Questions about limitations in daily activities (e.g., walking, standing).

    • Psychological Dimension: Questions concerning the emotional and social impact of the condition.

  • Scoring: The responses are converted to a global score, which allows for the quantitative assessment of changes in quality of life over the course of treatment.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its alternatives are rooted in their distinct molecular interactions.

This compound: The primary mechanism of this compound is the inhibition of Endothelin-1 (ET-1) production by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene.[1][2] This action mitigates the potent vasoconstrictive and pro-inflammatory effects of ET-1.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) PPET1_Gene PPET-1 Gene Transcription Inflammatory_Stimuli->PPET1_Gene + This compound This compound This compound->PPET1_Gene - Big_ET1 Big ET-1 PPET1_Gene->Big_ET1 ECE ECE Big_ET1->ECE ET1 Endothelin-1 (ET-1) ECE->ET1 ETA_ETB_Receptors ETA / ETB Receptors ET1->ETA_ETB_Receptors Vasoconstriction Vasoconstriction & Inflammation ETA_ETB_Receptors->Vasoconstriction

This compound's Mechanism of Action

Diosmin and Hesperidin: These flavonoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. They also possess antioxidant properties, partly through the activation of the Akt/Nrf2 pathway.

G Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway + Diosmin_Hesperidin Diosmin / Hesperidin Diosmin_Hesperidin->NFkB_Pathway - Akt_Nrf2_Pathway Akt/Nrf2 Pathway Diosmin_Hesperidin->Akt_Nrf2_Pathway + Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Inflammation Venous Inflammation Pro_inflammatory_Cytokines->Inflammation Antioxidant_Enzymes Antioxidant Enzymes Akt_Nrf2_Pathway->Antioxidant_Enzymes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress

Diosmin/Hesperidin Signaling Pathways

Sulodexide: This glycosaminoglycan has a dual mechanism, acting as both an anticoagulant and a profibrinolytic agent. It potentiates antithrombin III and heparin cofactor II, inhibiting thrombin and Factor Xa. It also promotes the release of tissue plasminogen activator (t-PA), aiding in the breakdown of fibrin clots.

G Sulodexide Sulodexide Antithrombin_III Antithrombin III & Heparin Cofactor II Sulodexide->Antithrombin_III + tPA_Release t-PA Release Sulodexide->tPA_Release + Thrombin_FXa Thrombin & Factor Xa Antithrombin_III->Thrombin_FXa - Fibrin_Formation Fibrin Formation Thrombin_FXa->Fibrin_Formation Antithrombotic_Effect Antithrombotic Effect Fibrin_Formation->Antithrombotic_Effect Fibrinolysis Fibrinolysis tPA_Release->Fibrinolysis Fibrinolysis->Antithrombotic_Effect

Sulodexide's Dual Mechanism of Action

Centella asiatica: The active triterpenes in Centella asiatica modulate the metabolism of connective tissue within the vein wall. They stimulate fibroblast activity and collagen synthesis, which helps to reinforce the integrity of the perivascular sheath and improve venous tone.

G Centella_asiatica Centella asiatica (Triterpenes) Fibroblasts Fibroblasts in Vein Wall Centella_asiatica->Fibroblasts Modulates Collagen_Synthesis Collagen & Glycosaminoglycan Synthesis Fibroblasts->Collagen_Synthesis + Connective_Tissue_Remodeling Connective Tissue Remodeling Collagen_Synthesis->Connective_Tissue_Remodeling Improved_Venous_Tone Improved Venous Tone & Reduced Permeability Connective_Tissue_Remodeling->Improved_Venous_Tone

Centella asiatica's Effect on Venous Wall

General Experimental Workflow for Venoactive Drug Evaluation

The development and validation of new treatments for CVI follow a structured workflow, from preclinical assessment to long-term clinical monitoring.

G Preclinical Preclinical Studies (In vitro & In vivo Models) Phase_I Phase I Trials (Safety & Pharmacokinetics) Preclinical->Phase_I Phase_II Phase II Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III RCTs (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory Regulatory Submission & Approval Phase_III->Regulatory Phase_IV Phase IV / Post-Market Surveillance (Long-term Safety & Effectiveness) Regulatory->Phase_IV

Venoactive Drug Development Workflow

Conclusion

This compound demonstrates a favorable safety profile and efficacy in managing vascular disorders, primarily through its well-documented mechanism of downregulating endothelin-1. While direct, long-term, quantitative data for its use in CVI is less abundant compared to newer agents, its consistent performance in studies of related microvascular conditions suggests a valuable therapeutic role. Alternatives like Diosmin/Hesperidin and Sulodexide have more extensive long-term clinical trial data supporting their efficacy and safety in CVI. Centella asiatica also shows promise, particularly in improving microcirculatory parameters and symptoms, though more long-term studies are needed.

For drug development professionals, the choice of a therapeutic agent will depend on the specific clinical endpoint, the desired mechanism of action, and the need for extensive long-term safety data. Further randomized, controlled trials directly comparing these agents over extended periods would be beneficial to definitively establish their comparative long-term efficacy and safety.

References

Safety Operating Guide

Navigating the Safe Disposal of Aminaftone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical substances is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of Aminaftone, ensuring a secure laboratory environment and minimal environmental impact. While this compound is not classified as a hazardous substance, adherence to best practices for chemical disposal is paramount.

Immediate Safety and Handling

Prior to commencing any disposal procedure, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.

This compound Hazard and Regulatory Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is a key factor in determining the appropriate disposal route.

Hazard Classification Regulatory Information
Not a hazardous substance or mixture[1]This substance is considered to be non-hazardous for transport (DOT, IMDG, IATA)[1]
No SARA 302/313 components[1]No SARA Hazards[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all federal, state, and local regulations, as well as institutional policies. The following is a general procedural guide:

Step 1: Waste Identification and Segregation

  • While not classified as hazardous, it is good laboratory practice to treat all chemical waste with care.

  • Do not mix this compound waste with other waste streams, particularly hazardous materials, to prevent potential unforeseen reactions.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for this compound waste. The original container is often suitable.

  • Ensure the container has a secure, tight-fitting lid.

  • Do not overfill the container, leaving some headspace to allow for vapor expansion.

Step 3: Labeling

  • Clearly label the waste container with "this compound Waste."

  • Include the date of waste accumulation and the name of the generating researcher or laboratory.

Step 4: Storage of Waste

  • Store the waste container in a designated waste accumulation area.

  • Keep it away from incompatible materials as a general precaution.

Step 5: Final Disposal

  • For final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Even for non-hazardous waste, many institutions have specific procedures for chemical disposal to ensure compliance with local regulations.

  • Do not dispose of this compound down the drain or in the regular solid waste unless explicitly permitted by your institution's EHS office and local regulations.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][3]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated and properly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Dispose of all contaminated materials as chemical waste, following the procedures outlined above.

Experimental Protocols

No specific experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes were found in the reviewed safety and procedural documents. The recommended procedure is collection and disposal through institutional EHS-approved channels.

This compound Disposal Workflow

Aminaftone_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Leak-Proof Container segregate->container label_waste Label with 'this compound Waste' & Date container->label_waste store Store in Designated Waste Area label_waste->store consult_ehs Consult Institutional EHS store->consult_ehs dispose Dispose via Approved Channels consult_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Aminaftone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Aminaftone, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure safe handling.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
Eye/Face Protection Safety GlassesUse safety glasses with side-shields.
Skin and Body Protection Lab CoatWear a standard laboratory coat.
Respiratory Protection -Not required under normal conditions of use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood if there is a potential for dust or aerosol formation.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Safe Handling Procedures:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry place.

Emergency Procedures

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water and give two glasses of water to drink. Seek medical attention.[1]
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area thoroughly.

Disposal Plan

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Workflow for Safe Handling

G Figure 1. This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Assess Risks B Select & Inspect PPE A->B C Ensure Adequate Ventilation B->C Proceed to Handling D Weigh & Handle this compound C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J Incident F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste Properly F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K K->F After Resolution

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.